Coproporphyrin I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H40Cl2N4O8 |
|---|---|
Molecular Weight |
727.6 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H |
InChI Key |
XROPZSRTTZKNQB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Isomeric Divide: A Technical Guide to Coproporphyrin I and III in Heme Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical divergence of coproporphyrinogen isomer synthesis in the heme biosynthetic pathway. Understanding the structural and metabolic differences between coproporphyrin I and III is fundamental to comprehending the pathophysiology of certain porphyrias and is of paramount importance in the development of targeted diagnostics and therapeutics. This document provides a comprehensive overview of their formation, the enzymatic control points, their roles in disease, and detailed methodologies for their quantification and the assessment of relevant enzyme activities.
The Fork in the Road: Formation of Coproporphyrinogen I and III
Heme, an essential prosthetic group for a multitude of vital proteins, is synthesized through a highly regulated eight-enzyme pathway. A crucial juncture in this pathway is the formation of uroporphyrinogen III from the linear tetrapyrrole hydroxymethylbilane (B3061235). This reaction is catalyzed by the enzyme uroporphyrinogen III synthase (UROS).
Coproporphyrinogen III , the physiologically relevant isomer, is the precursor for protoporphyrin IX and subsequently heme. Its formation requires the enzymatic action of UROS, which masterfully inverts the D-pyrrole ring of hydroxymethylbilane before cyclization. Following its synthesis, uroporphyrinogen III is decarboxylated by uroporphyrinogen decarboxylase (UROD) to form coproporphyrinogen III.
In contrast, coproporphyrinogen I is a non-functional, dead-end metabolite. In the absence or significant deficiency of UROS activity, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I.[1] This isomer is then acted upon by UROD to produce coproporphyrinogen I.[1] Unlike its type III counterpart, coproporphyrinogen I cannot be further metabolized by the subsequent enzyme in the heme pathway, coproporphyrinogen oxidase (CPOX), and its accumulation leads to pathological consequences.
The key structural difference between the two isomers lies in the arrangement of the peripheral substituent groups on the pyrrole (B145914) rings. Coproporphyrinogen I has a symmetric arrangement of its acetate (B1210297) and propionate (B1217596) side chains, whereas coproporphyrinogen III possesses an asymmetric arrangement due to the inversion of the D-ring during its synthesis.[2]
Pathophysiological Significance: Congenital Erythropoietic Porphyria
A deficiency in the activity of uroporphyrinogen III synthase (UROS) is the underlying cause of Congenital Erythropoietic Porphyria (CEP) , also known as Günther's disease.[2] This rare autosomal recessive disorder is characterized by the massive accumulation of uroporphyrin I and this compound.[2] These porphyrinogens are readily oxidized to their corresponding porphyrins, which are intensely red and photosensitive. The deposition of these porphyrins in tissues leads to the hallmark symptoms of CEP, including severe cutaneous photosensitivity, blistering, reddish-brown discoloration of teeth and bones, and hemolytic anemia.
The subsequent enzyme in the pathway, coproporphyrinogen oxidase (CPOX), is specific for the type III isomer. A deficiency in CPOX leads to a different disorder, Hereditary Coproporphyria (HCP) , which is characterized by the accumulation of coproporphyrinogen III.
Quantitative Analysis of Coproporphyrin Isomers
The differential diagnosis of porphyrias relies heavily on the quantitative analysis of porphyrin isomers in biological samples. High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying this compound and III. The relative abundance of these isomers in urine and feces is a key diagnostic marker.
Table 1: Urinary this compound and III Levels in Health and Disease
| Condition | This compound (% of total) | Coproporphyrin III (% of total) | Total Urinary Coproporphyrins (mcg/24h) |
| Healthy Individuals | ~40% (inversion can occur) | ~60% (typically III > I) | 100-300 |
| Congenital Erythropoietic Porphyria (CEP) | >85% (predominantly isomer I)[3] | <15% | Markedly increased |
| Acute Hepatic Porphyrias (AIP, HCP, VP) | Significantly decreased (e.g., 12.3 +/- 6.0%)[3] | Significantly increased (e.g., 81.4 +/- 6.4%)[3] | Increased |
| Porphyria Cutanea Tarda (PCT) | Variable, can be increased | Variable | Moderately increased |
Note: Values can vary between laboratories. The ratio of isomers is often more informative than absolute values.
Table 2: Fecal this compound and III Levels in Health and Disease
| Condition | This compound (% of total) | Coproporphyrin III (% of total) | Total Fecal Coproporphyrins |
| Healthy Individuals | Predominantly isomer I (I > III) | Lower proportion than isomer I | <200 mcg/24h |
| Congenital Erythropoietic Porphyria (CEP) | Markedly increased | Decreased | Markedly increased |
| Hereditary Coproporphyria (HCP) | Decreased | Markedly increased (predominantly isomer III) | Markedly increased |
| Variegate Porphyria (VP) | Decreased | Increased (III > I) | Increased |
Experimental Protocols
Quantification of Urinary Coproporphyrin Isomers by HPLC
This protocol outlines a method for the separation and quantification of this compound and III isomers in urine using reversed-phase high-performance liquid chromatography with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate buffer (1 M, pH 5.16)
-
This compound and III standards
-
Urine samples (24-hour collection, protected from light)
-
0.1 M Iodine solution
-
3 M Hydrochloric acid (HCl)
-
1 M Sodium acetate
-
Ether
-
Glacial acetic acid
Sample Preparation:
-
Acidify a 25 mL aliquot of the 24-hour urine sample to pH 4.0 with glacial acetic acid.
-
Add 1 g of talc and stir for 10 minutes to adsorb the porphyrins.
-
Centrifuge at 2000 x g for 10 minutes and discard the supernatant.
-
Wash the talc pellet with 20 mL of 0.1 M sodium acetate.
-
Elute the porphyrins from the talc by suspending the pellet in 10 mL of 3 M HCl.
-
Centrifuge and collect the supernatant.
-
Extract the porphyrins from the HCl supernatant into 20 mL of ether.
-
Wash the ether extract twice with 10 mL of water.
-
Back-extract the porphyrins into 5 mL of 1.5 M HCl.
-
Treat the HCl extract with a drop of 0.1 M iodine solution to oxidize any remaining porphyrinogens to porphyrins.
-
Inject a filtered aliquot into the HPLC system.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 13% acetonitrile in 1 M ammonium acetate buffer (pH 5.16).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 404 nm, Emission at 618 nm.
Quantification:
-
Generate a standard curve using known concentrations of this compound and III standards.
-
Calculate the concentration of each isomer in the urine sample based on the peak areas and the standard curve.
Assay of Uroporphyrinogen III Synthase (UROS) Activity
This coupled-enzyme assay measures the activity of UROS in erythrocytes by quantifying the formation of uroporphyrinogen III.
Materials:
-
Porphobilinogen deaminase (PBGD, also known as hydroxymethylbilane synthase)
-
Erythrocyte hemolysate (prepared from washed red blood cells)
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
EDTA
-
Dithiothreitol (DTT)
-
6 M Hydrochloric acid (HCl)
-
HPLC system as described in section 4.1.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and DTT.
-
Add a known amount of PBGD to the reaction mixture to generate hydroxymethylbilane in situ.
-
Initiate the reaction by adding a known amount of erythrocyte hemolysate (the source of UROS) and PBG.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) in the dark.
-
Stop the reaction by adding 6 M HCl. This also serves to oxidize the uroporphyrinogens to uroporphyrins.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC (as described in 4.1) to separate and quantify the uroporphyrin I and III isomers.
Calculation of Activity:
-
UROS activity is proportional to the amount of uroporphyrin III formed.
-
Total porphobilinogen deaminase activity is represented by the sum of uroporphyrin I and III.
-
Express the activity as nmol of uroporphyrin III formed per hour per mg of protein.
Visualizing the Heme Biosynthesis Pathway and Experimental Workflows
Diagram 1: Heme Biosynthesis Pathway - The Isomer Divergence
Caption: Divergence of isomer I and III synthesis in the heme pathway.
Diagram 2: Uroporphyrinogen III Synthase (UROS) Mechanism
Caption: Enzymatic vs. non-enzymatic cyclization of hydroxymethylbilane.
Diagram 3: Experimental Workflow for Coproporphyrin Isomer Analysis
Caption: Workflow for HPLC analysis of coproporphyrin isomers.
Conclusion
The differentiation between this compound and III is a cornerstone of heme biosynthesis research and clinical diagnostics. The enzymatic precision of uroporphyrinogen III synthase dictates the flow towards functional heme, while its deficiency leads to the debilitating accumulation of the non-functional type I isomers. The analytical techniques and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the intricacies of this metabolic pathway, diagnose associated disorders, and explore novel therapeutic interventions. A thorough understanding of these isomeric differences is crucial for advancing our knowledge of heme metabolism and developing effective treatments for porphyrias.
References
The Role of Coproporphyrin I in Congenital Erythropoietic Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Congenital Erythropoietic Porphyria (CEP), or Günther's disease, is a rare autosomal recessive disorder stemming from a severe deficiency of the enzyme uroporphyrinogen III synthase (UROS). This enzymatic defect disrupts the heme biosynthesis pathway, leading to the accumulation of non-physiological, pathogenic porphyrin isomers, predominantly uroporphyrin I and coproporphyrin I.[1][2] this compound, a downstream metabolite of uroporphyrin I, is a critical mediator of the disease's debilitating pathology. Its accumulation in erythrocytes, plasma, and other tissues contributes significantly to the severe photosensitivity, chronic hemolytic anemia, and photomutilation characteristic of CEP.[3][4] This document provides a comprehensive technical overview of the biochemical basis of this compound formation in CEP, its quantitative levels in patients, detailed analytical methodologies, and its implications for diagnostics and therapeutic development.
Pathophysiology of Congenital Erythropoietic Porphyria
The Enzymatic Defect in Heme Biosynthesis
The synthesis of heme is a conserved eight-enzyme pathway. CEP is caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3, which encodes the fourth enzyme in this pathway, uroporphyrinogen III synthase.[5][6][7] UROS is responsible for converting the linear tetrapyrrole hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III, the precursor for all subsequent physiological porphyrins, including heme.[8]
In individuals with CEP, the activity of UROS is markedly reduced, often to less than 5% of normal levels.[9] This deficiency causes the substrate, hydroxymethylbilane, to undergo spontaneous, non-enzymatic cyclization to form the symmetric and non-functional isomer, uroporphyrinogen I.[5][10]
Formation and Role of this compound
While the heme pathway is blocked from utilizing isomer I porphyrinogens, the enzyme uroporphyrinogen decarboxylase (UROD) can still act on uroporphyrinogen I. UROD decarboxylates the acetate (B1210297) side chains of uroporphyrinogen I to form a series of intermediates, culminating in coproporphyrinogen I.[10]
However, the subsequent enzyme, coproporphyrinogen oxidase, is stereospecific for the III isomer and cannot metabolize coproporphyrinogen I further.[10] Consequently, both uroporphyrinogen I and coproporphyrinogen I accumulate. These reduced, unstable porphyrinogens readily auto-oxidize to their respective stable, fluorescent porphyrin forms: uroporphyrin I and this compound.[10] These oxidized isomers are not substrates for heme synthesis and, due to their physicochemical properties, are highly phototoxic.[4] When exposed to long-wave ultraviolet light, they generate reactive oxygen species that cause severe damage to cells and tissues.[3] This leads to the hallmark clinical features of CEP:
-
Severe Cutaneous Photosensitivity: Blistering, vesicle formation, and increased skin fragility upon light exposure.[2][4]
-
Hemolytic Anemia: Porphyrin accumulation in red blood cells leads to their premature destruction (hemolysis), resulting in anemia and secondary splenomegaly.[3][11]
-
Erythrodontia: Reddish-brown discoloration of teeth due to porphyrin deposition.[1][11]
-
Tissue Deposition: Porphyrins are deposited in bones and other organs, contributing to bone loss and other systemic complications.[1][5]
The accumulation of this compound, alongside uroporphyrin I, is therefore a direct biochemical consequence of the UROS deficiency and a primary driver of the disease's pathology.
Quantitative Analysis of this compound in CEP
The biochemical diagnosis of CEP is confirmed by measuring markedly elevated levels of uroporphyrin I and this compound in various biological samples.[4][10] The predominance of isomer I over isomer III is the key diagnostic feature.
Table 1: Representative Porphyrin Concentrations in CEP
| Analyte | Biological Matrix | Typical Value in CEP | Normal Reference Range |
| Uroporphyrin I | 24-Hour Urine | Markedly elevated | < 30 nmol/24 hours[12] |
| This compound | 24-Hour Urine | Markedly elevated | (Total Copro: M: <230, F: <168 nmol/24h)[12] |
| Uroporphyrin I | Erythrocytes | Markedly elevated | Trace amounts |
| This compound | Erythrocytes | Markedly elevated | Trace amounts |
| This compound | Feces | Markedly elevated | Varies |
| Isomer Ratio | Urine/Feces | Isomer I >>> Isomer III | Isomer III > Isomer I |
Note: Absolute values can vary significantly depending on disease severity and analytical methods. The key diagnostic is the massive elevation and the inversion of the Isomer I/III ratio.
Experimental Protocols for Porphyrin Isomer Analysis
The accurate quantification and separation of porphyrin isomers are essential for the differential diagnosis of porphyrias.[13] High-Performance Liquid Chromatography (HPLC) with fluorometric detection is the gold standard method.
Protocol: HPLC-Fluorometric Analysis of Urinary Porphyrin Isomers
This protocol is a representative method for the separation and quantification of uroporphyrin and coproporphyrin isomers I and III.
4.1.1 Principle Porphyrins are separated based on their hydrophobicity using a reversed-phase (RP) C18 column. A gradient elution with a mobile phase containing an ion-pairing agent or a specific buffer system allows for the resolution of the different carboxyl group porphyrins and their positional isomers.[13][14] The native fluorescence of the porphyrin molecules is used for sensitive and specific detection.
4.1.2 Reagents and Materials
-
HPLC-grade acetonitrile (B52724) and methanol
-
Ammonium acetate
-
Glacial acetic acid
-
Ultrapure water
-
Porphyrin isomer standards (Uroporphyrin I, Uroporphyrin III, this compound, Coproporphyrin III)
-
Reversed-phase C18 HPLC column (e.g., Chromolith RP-18 or equivalent)
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
4.1.3 Sample Preparation (Urine)
-
Collect a 24-hour or random urine sample in a light-protected container.[15] For 24-hour collections, 5g of sodium carbonate should be added as a preservative.[16]
-
Centrifuge an aliquot of the urine sample to remove particulate matter.
-
The urine can often be injected directly after filtration through a 0.45 µm filter. Acidification of the sample may be required depending on the specific method.
4.1.4 Chromatographic Conditions
-
Column: C18 reversed-phase, e.g., 4.6 x 100 mm, 5 µm particle size.
-
Mobile Phase A: 1 M Ammonium acetate buffer, pH adjusted to 5.16 with acetic acid.[17]
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Gradient Elution: A linear gradient is run from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over approximately 20-30 minutes to elute porphyrins from most to least polar (uroporphyrin to coproporphyrin).[13][17]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 40-50°C.[17]
-
Fluorescence Detection: Excitation wavelength ~405 nm, Emission wavelength ~620 nm.
4.1.5 Data Analysis and Quantification
-
Identify peaks by comparing retention times with those of the injected isomer standards. The typical elution order is: Uroporphyrin I, Uroporphyrin III, Heptacarboxylporphyrin I, Heptacarboxylporphyrin III, etc., followed by this compound and Coproporphyrin III.[18]
-
Quantify the concentration of each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.
-
Report results in nmol/L or, for 24-hour collections, nmol/24 hours. For random urine, normalization to creatinine (B1669602) concentration (nmol/mmol creatinine) is essential.[18]
Implications for Diagnostics and Drug Development
Diagnostic Significance
The measurement of this compound is a cornerstone of CEP diagnosis. The massive urinary and erythrocytic excretion of uroporphyrin I and this compound, with the I isomer being far more abundant than the III isomer, is pathognomonic for the disease.[9][10] This distinct biochemical profile allows for clear differentiation from other porphyrias, such as porphyria cutanea tarda, where isomer III porphyrins are typically elevated.
Therapeutic Targeting and Drug Development
Understanding the central role of isomer I porphyrins, including this compound, opens avenues for therapeutic intervention. Current management focuses on symptomatic relief, including strict avoidance of sunlight and blood transfusions to suppress the body's own red blood cell (and thus porphyrin) production.[3]
Future drug development strategies could focus on:
-
Inhibiting Porphyrin Production: Targeting early enzymes in the heme pathway (e.g., ALAS2) to reduce the overall flux and substrate availability for non-enzymatic cyclization.
-
Porphyrin Scavengers: Developing molecules that can chelate or neutralize circulating uroporphyrin I and this compound, reducing their phototoxic effects.
-
Gene Therapy: Correcting the underlying genetic defect in the UROS gene to restore normal enzyme function is the ultimate curative goal.
Conclusion
This compound, together with its precursor uroporphyrin I, is a central molecule in the pathophysiology of Congenital Erythropoietic Porphyria. Its formation is a direct result of the UROS enzyme deficiency, and its accumulation is a primary driver of the severe clinical manifestations of the disease. Accurate quantitative analysis of this compound and its isomeric ratio is indispensable for diagnosis. For drug development professionals, understanding the role of this pathogenic isomer provides a clear rationale for developing therapies aimed at reducing its production or mitigating its phototoxic effects, offering hope for patients with this devastating condition.
References
- 1. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ilds.cyberderm.net [ilds.cyberderm.net]
- 5. Congenital Erythropoietic Porphyria, CEP - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Gunther disease - Wikipedia [en.wikipedia.org]
- 8. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 9. Congenital erythropoietic porphyria: clinical, biochemical, and enzymatic profile of a severely affected infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 13. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d.docksci.com [d.docksci.com]
- 15. spmi.pt [spmi.pt]
- 16. beebemedicalcenter.testcatalog.org [beebemedicalcenter.testcatalog.org]
- 17. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Spontaneous Cyclization of Hydroxymethylbilane to Uroporphyrinogen I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethylbilane (B3061235) (HMB), a linear tetrapyrrole, is a critical intermediate in the biosynthesis of heme and other essential porphyrins. While its enzymatic conversion to uroporphyrinogen III by uroporphyrinogen III synthase is a key step in the physiological pathway, HMB can also undergo a spontaneous, non-enzymatic cyclization to form uroporphyrinogen I. This technical guide provides a comprehensive overview of this spontaneous reaction, including its mechanism, the factors that influence its rate, and detailed experimental protocols for its study. This information is particularly relevant for understanding the pathophysiology of diseases such as congenital erythropoietic porphyria and for the development of therapeutic interventions.
Introduction
In the intricate pathway of heme biosynthesis, the formation of the macrocyclic structure of porphyrins is a pivotal event. The linear tetrapyrrole, hydroxymethylbilane (HMB), also known as preuroporphyrinogen, is the immediate precursor to this cyclization.[1] The enzyme uroporphyrinogen III synthase (UROS) typically catalyzes the conversion of HMB to uroporphyrinogen III, an asymmetric isomer that is the precursor to heme, chlorophylls, and cobalamin.[2][3]
However, in the absence of UROS, HMB is chemically unstable and spontaneously cyclizes to form uroporphyrinogen I.[1][2][4] This non-enzymatic reaction results in a symmetric isomer where the acetate (B1210297) and propionate (B1217596) side chains on the four pyrrole (B145914) rings are arranged in a regular, alternating pattern (AP-AP-AP-AP).[5] This contrasts with the physiologically crucial uroporphyrinogen III, where the D-ring is "flipped," leading to an AP-AP-AP-PA arrangement. The accumulation of uroporphyrinogen I and its downstream metabolite, coproporphyrinogen I, is a hallmark of congenital erythropoietic porphyria (CEP), a debilitating genetic disorder.[6]
This guide will delve into the chemical principles governing the spontaneous cyclization of HMB, present available quantitative data, and provide detailed methodologies for its in vitro investigation.
The Chemical Mechanism of Spontaneous Cyclization
The spontaneous cyclization of hydroxymethylbilane to uroporphyrinogen I is an intramolecular electrophilic substitution reaction. The hydroxymethyl group at one end of the linear tetrapyrrole acts as a leaving group, facilitating the formation of a bond between the alpha-positions of the terminal pyrrole rings.
The proposed mechanism involves the following steps:
-
Protonation of the Hydroxymethyl Group: In an aqueous environment, the hydroxyl group of the hydroxymethyl moiety can be protonated, forming a good leaving group (water).
-
Formation of a Carbocation Intermediate: The departure of the water molecule generates a carbocation on the methylene (B1212753) bridge.
-
Electrophilic Attack: The electron-rich alpha-position of the terminal pyrrole ring at the other end of the molecule acts as a nucleophile, attacking the carbocation.
-
Deprotonation: A final deprotonation step re-establishes the aromaticity of the newly formed macrocycle, yielding uroporphyrinogen I.
This reaction proceeds without the need for any enzymatic cofactors and is influenced by factors such as pH and temperature.
Quantitative Data on Spontaneous Cyclization
Quantitative kinetic data for the spontaneous cyclization of hydroxymethylbilane is not extensively reported in the literature, as the focus has predominantly been on the enzymatic reactions of the heme biosynthesis pathway. However, the following provides a summary of the known quantitative aspects.
Table 1: Factors Influencing the Rate of Spontaneous Cyclization of Hydroxymethylbilane
| Parameter | Effect on Reaction Rate | Observations and Remarks |
| pH | Rate is pH-dependent. | The rate of cyclization is generally faster under acidic conditions, which facilitate the protonation of the hydroxymethyl group, making it a better leaving group. Neutral to slightly alkaline pH can also support the reaction. A bell-shaped pH-rate profile with a maximum between pH 6-7 has been observed for the cyclization of a similar precursor, histidyl-prolineamide.[7] |
| Temperature | Rate increases with temperature. | As with most chemical reactions, an increase in temperature provides the necessary activation energy for the cyclization to occur more rapidly. In enzymatic assays involving HMB, incubations are typically carried out at 37°C.[2] |
| Buffer Composition | Can catalyze the reaction. | Buffer components, such as phosphate (B84403), can act as general acid-base catalysts, potentially increasing the rate of cyclization.[7] |
| Presence of UROS | Competes with spontaneous cyclization. | The enzymatic conversion of HMB to uroporphyrinogen III is significantly faster than the spontaneous cyclization to uroporphyrinogen I. |
Experimental Protocols
The following protocols provide a framework for the in vitro study of the spontaneous cyclization of hydroxymethylbilane.
Preparation of Hydroxymethylbilane
Hydroxymethylbilane is highly unstable and is typically generated in situ from its precursor, porphobilinogen (B132115) (PBG), using the enzyme hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase.
Materials:
-
Recombinant human hydroxymethylbilane synthase (HMBS)[8]
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Anion-exchange chromatography column (e.g., Mono Q)[2]
Procedure:
-
Enzymatic Synthesis of HMB:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, BSA, and purified HMBS.
-
Initiate the reaction by adding a known concentration of PBG.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[2]
-
-
Reaction Termination and HMB Isolation (Optional, for kinetic studies):
-
To stop the enzymatic reaction and isolate HMB for studying its spontaneous cyclization, specialized methods are required due to its instability. One approach involves using immobilized HMBS in a flow system, where the HMB-containing eluate can be collected and immediately used for stability/cyclization studies.
-
For simpler assays where HMB is cyclized in the same reaction mixture, the enzymatic reaction can be terminated by adding 50% TCA.[2] Note that this will also promote the rapid cyclization and subsequent oxidation of HMB.
-
In Vitro Spontaneous Cyclization Assay
This assay monitors the formation of uroporphyrinogen I from HMB over time.
Materials:
-
Freshly prepared hydroxymethylbilane solution
-
Reaction buffer (e.g., phosphate buffer at various pH values)
-
Iodine-potassium iodide solution (0.5%) for oxidation
-
Sodium disulfite solution (1%) for quenching
-
Spectrophotometer or HPLC system
Procedure:
-
Initiate Cyclization: Add the freshly prepared HMB solution to the reaction buffer pre-incubated at a specific temperature (e.g., 37°C).
-
Time Points: At various time intervals, withdraw aliquots of the reaction mixture.
-
Oxidation to Uroporphyrin I: To each aliquot, add the iodine-potassium iodide solution and incubate for 5 minutes at 37°C to oxidize the colorless uroporphyrinogen I to the colored and fluorescent uroporphyrin I.[2]
-
Quench Oxidation: Add the sodium disulfite solution to quench the excess iodine.[2]
-
Quantification: Analyze the amount of uroporphyrin I formed using either spectrophotometry or HPLC.
Quantification of Uroporphyrinogen I
4.3.1. Spectrophotometric Quantification
This method is based on the strong absorbance of uroporphyrin I in the Soret band region after oxidation.
Procedure:
-
After the oxidation and quenching steps, centrifuge the samples to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at approximately 405-406 nm.[2]
-
Calculate the concentration of uroporphyrin I using the molar extinction coefficient. The extinction coefficient for uroporphyrin is approximately 541,000 M⁻¹cm⁻¹ in acidic conditions.[9]
4.3.2. HPLC-Based Quantification
High-performance liquid chromatography offers the advantage of separating uroporphyrin I from other porphyrins and potential interfering substances, providing more accurate quantification.
Table 2: Example HPLC Method for Uroporphyrin Isomer Separation
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Chromolith RP-18, Hypersil ODS)[10][11] |
| Mobile Phase A | 1 M Ammonium acetate buffer, pH 5.16[11] |
| Mobile Phase B | Acetonitrile or Methanol[10] |
| Gradient | A linear gradient of increasing mobile phase B. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm) or UV/Vis detector at ~405 nm. |
| Column Temperature | 25-30°C[12] |
Procedure:
-
Inject the oxidized and quenched samples onto the equilibrated HPLC system.
-
Run the gradient program to separate the porphyrin isomers.
-
Identify the uroporphyrin I peak by comparing its retention time to that of a known standard.
-
Quantify the amount of uroporphyrin I by integrating the peak area and comparing it to a standard curve.
Visualizations
Heme Biosynthesis Pathway and the Role of Spontaneous Cyclization
Caption: Overview of the heme biosynthesis pathway highlighting the enzymatic and spontaneous fates of hydroxymethylbilane.
Experimental Workflow for Studying Spontaneous Cyclization
Caption: Step-by-step workflow for the in vitro analysis of hydroxymethylbilane spontaneous cyclization.
Relevance to Drug Development and Research
A thorough understanding of the spontaneous cyclization of HMB is crucial for several reasons:
-
Pathophysiology of Porphyrias: In congenital erythropoietic porphyria, the deficiency of UROS leads to the accumulation of uroporphyrinogen I and coproporphyrinogen I, which are cytotoxic and cause the severe symptoms of the disease.[13] Studying the kinetics of this non-enzymatic reaction can provide insights into the rate of toxic metabolite formation in patients.
-
Therapeutic Strategies: The development of therapies for CEP could involve strategies to either reduce the production of HMB, accelerate its clearance, or inhibit its spontaneous cyclization. For example, chaperone therapies aimed at stabilizing mutant UROS could be evaluated in part by their ability to outcompete the spontaneous reaction.
-
Assay Development: For high-throughput screening of compounds that modulate the activity of HMBS or UROS, it is essential to account for the non-enzymatic formation of uroporphyrinogen I, which can be a source of background signal.
Conclusion
The spontaneous cyclization of hydroxymethylbilane to uroporphyrinogen I is a chemically driven process with significant biological implications. While it represents a "metabolic dead-end" in the context of heme synthesis, its occurrence is central to the pathology of certain porphyrias. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate this reaction in detail, paving the way for a better understanding of porphyrin metabolism and the development of novel therapeutic approaches for related disorders. Further research is warranted to fully elucidate the kinetics of this reaction under a broader range of physiological conditions.
References
- 1. Hydroxymethylbilane - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, N-terminal amino acid sequence and properties of hydroxymethylbilane synthase (porphobilinogen deaminase) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and separation of hydroxy derivatives of uroporphyrinogen I by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eaglebio.com [eaglebio.com]
- 13. Purification, N-terminal amino acid sequence and properties of hydroxymethylbilane synthase (porphobilinogen deaminase) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Congenital Erythropoietic Porphyria: A Technical Guide to Coproporphyrinogen I Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder characterized by the debilitating accumulation of non-functional porphyrin isomers. This technical guide delves into the core biochemical lesion of CEP: the accumulation of coproporphyrinogen I. We will explore the enzymatic defect in the heme biosynthesis pathway that leads to its formation, present quantitative data on its accumulation in various biological matrices, and provide detailed experimental protocols for its analysis. Furthermore, this guide will visually articulate the metabolic and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of porphyria and drug development.
Introduction: The Heme Synthesis Pathway and its Aberration in CEP
Heme, an essential prosthetic group for numerous proteins including hemoglobin, myoglobin, and cytochromes, is synthesized through a well-defined eight-enzyme pathway. A critical step in this pathway is the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III, a reaction catalyzed by the enzyme uroporphyrinogen III synthase (UROS).[1]
In individuals with Congenital Erythropoietic Porphyria, a profound deficiency in UROS activity disrupts this crucial step.[2] This enzymatic block leads to the non-enzymatic cyclization of hydroxymethylbilane, forming the non-functional isomer uroporphyrinogen I.[1][3] Subsequently, uroporphyrinogen decarboxylase acts on uroporphyrinogen I to produce coproporphyrinogen I.[4] Unlike its isomer, coproporphyrinogen III, coproporphyrinogen I cannot be further metabolized by the subsequent enzyme in the pathway, coproporphyrinogen oxidase, leading to its massive accumulation in the body.[4][5] This accumulation, along with that of uroporphyrin I, is the pathognomonic biochemical hallmark of CEP.[6][7]
Quantitative Analysis of Coproporphyrinogen I and Related Porphyrins in CEP
The diagnosis and monitoring of CEP rely on the quantitative analysis of porphyrin isomers in various biological samples. The following tables summarize the typical findings in CEP patients compared to healthy individuals.
Table 1: Uroporphyrinogen III Synthase (UROS) Activity in Erythrocytes
| Status | Erythrocyte UROS Activity (% of Normal Mean) | Reference |
| Healthy Individuals | 100% | [8] |
| CEP Patients (Homozygotes) | Undetectable to ~10% | [1][3] |
| CEP Carriers (Heterozygotes) | ~50% | [9] |
| CEP Patient (C73R Homozygote) | < 1% | [1] |
Table 2: Porphyrin Levels in Urine of CEP Patients
| Porphyrin | Concentration/Excretion Rate | Normal Range (Total Porphyrins) | Reference |
| Total Porphyrins | Markedly increased (100-1,000x normal) | 20 - 120 µg/L | [1][5][6][10] |
| Uroporphyrin I | Predominant porphyrin, ~75% of total | - | [11] |
| Coproporphyrin I | ~15% of total | - | [11] |
| Hepta-, Hexa-, Pentacarboxyl Porphyrins | Minor increases | - | [11] |
| Example Case Study | 79 - 283 µmol/24h (Total Porphyrins) | - | [11] |
Table 3: Porphyrin Levels in Feces and Erythrocytes of CEP Patients
| Sample Type | Porphyrin | Relative Abundance/Observation | Reference |
| Feces | This compound | Predominant porphyrin (~95%) | [11] |
| Erythrocytes | Uroporphyrin I & this compound | Markedly increased | [1][12][13] |
Experimental Protocols
Measurement of Porphyrin Isomers by High-Performance Liquid Chromatography (HPLC)
The gold standard for the quantification of porphyrin isomers is reverse-phase HPLC coupled with fluorescence detection.[14][15]
Principle: This method separates porphyrins based on their polarity, allowing for the distinct identification and quantification of uroporphyrin and coproporphyrin isomers I and III.
Sample Preparation:
-
Urine: To prevent porphyrin degradation, a 24-hour urine collection should be performed in a light-protected container with the addition of sodium carbonate (5 grams).[12]
-
Feces and Plasma: Porphyrins are extracted using a mixture of acetonitrile (B52724) and water at varying pH values.[15]
-
Erythrocytes: Hemolysates are prepared and subjected to extraction procedures.
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer is typically used.[15]
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for porphyrins (e.g., excitation ~405 nm, emission ~620 nm).
-
Quantification: Porphyrin concentrations are determined by comparing the peak areas of the samples to those of known standards.
Uroporphyrinogen III Synthase (UROS) Activity Assay
Two primary methods are employed for measuring UROS activity: a coupled-enzyme assay and a direct assay.[8]
3.2.1. Coupled-Enzyme Assay
Principle: This assay measures the formation of uroporphyrinogen III from porphobilinogen (B132115) (PBG) in a two-step reaction. First, porphobilinogen deaminase (hydroxymethylbilane synthase) converts PBG to hydroxymethylbilane. Then, UROS in the sample converts hydroxymethylbilane to uroporphyrinogen III. The uroporphyrin isomers produced are then oxidized and quantified by HPLC.
-
Sample Preparation: Prepare erythrocyte lysates from whole blood.
-
Reaction Mixture: Combine a buffered solution (e.g., Tris-HCl, pH 8.2) with a source of porphobilinogen deaminase and the erythrocyte lysate.
-
Initiation: Start the reaction by adding a known concentration of porphobilinogen.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Oxidation: Stop the reaction by adding acid (e.g., HCl). Oxidize the uroporphyrinogens to uroporphyrins by exposure to light.
-
Analysis: Centrifuge to remove protein precipitate and analyze the supernatant for uroporphyrin I and III isomers by HPLC.
-
Calculation: UROS activity is calculated based on the amount of uroporphyrinogen III formed per unit of time and protein concentration.
3.2.2. Direct Assay
Principle: This method directly measures the conversion of synthetically prepared hydroxymethylbilane to uroporphyrinogen III by the UROS enzyme in the sample.
Methodology: [8]
-
Substrate Preparation: Synthesize hydroxymethylbilane enzymatically using purified porphobilinogen deaminase.
-
Reaction Mixture: Combine a buffered solution with the prepared hydroxymethylbilane and the erythrocyte lysate.
-
Incubation, Termination, and Analysis: Follow the same steps as in the coupled-enzyme assay for incubation, termination, oxidation, and HPLC analysis.
-
Calculation: Calculate UROS activity based on the direct conversion of hydroxymethylbilane to uroporphyrinogen III.
Visualizing the Molecular Pathology and Experimental Workflows
Heme Biosynthesis Pathway and the Defect in CEP
Caption: Heme synthesis pathway illustrating the UROS defect in CEP.
Experimental Workflow for UROS Activity Measurement
Caption: Workflow for UROS enzyme activity assay.
Conclusion
The accumulation of coproporphyrinogen I is a direct and measurable consequence of the enzymatic defect in Congenital Erythropoietic Porphyria. Understanding the biochemical basis of this accumulation, coupled with robust and standardized analytical methods, is paramount for the accurate diagnosis, monitoring of disease progression, and the development of novel therapeutic strategies. This guide provides a foundational resource for professionals dedicated to advancing the understanding and treatment of this debilitating disease. The detailed protocols and visual aids are intended to facilitate further research and the development of more effective interventions for patients with CEP.
References
- 1. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]
- 4. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]
- 5. ilds.cyberderm.net [ilds.cyberderm.net]
- 6. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]
- 10. Porphyrins urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. Porphyrins in urine, plasma, erythrocytes, bile and faeces in a case of congenital erythropoietic porphyria (Gunther's disease) treated with blood transfusion and iron chelation: lack of benefit from oral charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 13. Gunther disease - Wikipedia [en.wikipedia.org]
- 14. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Coproporphyrin I in Humans
Abstract
Coproporphyrin I is a physiologically non-functional and cytotoxic isomer of coproporphyrin III, an essential intermediate in the biosynthesis of heme.[1] In healthy individuals, the synthesis of this compound is negligible. Its accumulation is a hallmark of a rare genetic disorder, Congenital Erythropoietic Porphyria (CEP), also known as Gunther's disease. This technical guide provides a detailed examination of the aberrant biochemical pathway leading to this compound formation, its genetic basis, cellular location, and the analytical methods used for its quantification. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of heme metabolism and related genetic disorders.
The Heme Biosynthesis Pathway: A Tale of Two Isomers
Heme is a critical prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes.[2] Its synthesis is a highly conserved, eight-enzyme pathway that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria.[3][4] A crucial step in this pathway is the formation of the asymmetric uroporphyrinogen III from the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB). This reaction is catalyzed by the enzyme uroporphyrinogen III synthase (UROS).[3][5] Uroporphyrinogen III is the foundational macrocycle from which all physiologically relevant tetrapyrroles, including heme, are derived.
In the absence of functional UROS, the linear HMB spontaneously cyclizes to form the symmetric, non-functional isomer, uroporphyrinogen I.[1][6][7] This event marks the critical branch point that diverts intermediates away from the heme synthesis pathway and into the aberrant pathway that produces this compound.
The Aberrant Pathway: Biosynthesis of this compound
The formation of this compound is not a regulated biological process but rather the consequence of a specific enzyme deficiency. The pathway is a metabolic dead-end, leading to the accumulation of cytotoxic intermediates.[1][8]
The Critical Branch Point: Uroporphyrinogen III Synthase (UROS) Deficiency
The enzyme UROS (EC 4.2.1.75) is responsible for the intricate rearrangement and cyclization of HMB. It inverts the final D-pyrrole ring of the linear HMB molecule before linking it to the first A-pyrrole ring, creating the asymmetric uroporphyrinogen III.[5][9] A deficiency in UROS activity prevents this crucial inversion. Consequently, HMB undergoes a non-enzymatic, spontaneous cyclization to form uroporphyrinogen I, a symmetric isomer where the side chains are arranged in a repeating acetate-propionate (AP-AP-AP-AP) sequence.[6][7]
Formation of Coproporphyrinogen I
While uroporphyrinogen I cannot be used for heme synthesis, it can serve as a substrate for the next enzyme in the pathway, uroporphyrinogen decarboxylase (UROD, EC 4.1.1.37).[1] UROD, a cytosolic enzyme, catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen I, converting them into methyl groups.[10][11] This reaction yields coproporphyrinogen I.[1]
Accumulation and Oxidation
Unlike its isomer, coproporphyrinogen III, coproporphyrinogen I cannot be processed by the subsequent mitochondrial enzyme, coproporphyrinogen oxidase.[12] This results in its accumulation in the cytosol. Coproporphyrinogen I is a cytotoxic molecule that can be spontaneously oxidized to form the stable, pigmented molecule this compound, which is then excreted in urine and feces.[8]
Genetic Basis and Clinical Significance: Congenital Erythropoietic Porphyria (CEP)
The biosynthesis of this compound is clinically significant as it is the biochemical basis for Congenital Erythropoietic Porphyria (CEP), or Gunther's disease.[13][14][15]
-
Genetic Defect : CEP is a rare autosomal recessive disorder caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3.[13][14][16] These mutations result in a profound deficiency of Uroporphyrinogen III Synthase activity.[17][18]
-
Pathophysiology : The deficient UROS activity leads to the massive accumulation of uroporphyrin I and this compound in the bone marrow, red blood cells, urine, and other tissues.[17][19] These porphyrins are photosensitizing agents that, upon exposure to light, generate reactive oxygen species, causing severe damage to surrounding tissues.
-
Clinical Manifestations : Patients with CEP typically present in early infancy with severe cutaneous photosensitivity, leading to blistering, increased skin fragility, and progressive photomutilation.[14][20] Other characteristic features include reddish-brown discoloration of teeth (erythrodontia), pink-to-red urine, and chronic hemolytic anemia.[16][20]
Quantitative Data
Quantitative analysis of porphyrin isomers is essential for the diagnosis and management of CEP. The most critical diagnostic marker is the ratio of coproporphyrin isomer I to isomer III.
| Parameter | Healthy Individuals | Congenital Erythropoietic Porphyria (CEP) Patients | Reference |
| Urinary this compound / III Ratio | Coproporphyrin III is the dominant form; the I/III ratio is typically low (e.g., < 0.8). | Markedly elevated ratio due to massive overproduction of this compound. | [21] |
| Total Urinary Porphyrins | Normal physiological levels. | Markedly increased excretion of total porphyrins, primarily uroporphyrin I and this compound. | [19][22] |
| Erythrocyte Porphyrins | Low levels. | Significantly elevated levels of porphyrins, mainly uroporphyrin I. | [23] |
| Disease Prevalence | Not applicable. | Extremely rare, estimated at 1 in 1,000,000 or less. | [13][24] |
Experimental Protocols
The definitive diagnosis of CEP and the study of its underlying biochemistry rely on specific and sensitive analytical methods to separate and quantify porphyrin isomers.
Protocol: Quantification of Porphyrin Isomers by HPLC
High-Performance Liquid Chromatography (HPLC) with fluorimetric detection is the gold standard for porphyrin analysis, allowing for the crucial separation of the I and III isomers.[25][26]
Objective: To separate and quantify this compound and coproporphyrin III in biological samples (urine, plasma, or feces).
Methodology:
-
Sample Preparation:
-
Urine: Acidify a known volume of urine (e.g., to pH 3-4 with HCl). Porphyrins can be concentrated using a solid-phase extraction (SPE) column.
-
Plasma/Feces: Extract porphyrins using a solvent mixture, such as acetonitrile (B52724) and water, at specific pH values to precipitate proteins and solubilize the porphyrins.[25]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Chromolith RP-18) is typically used.[25]
-
Mobile Phase: A gradient elution system is employed, commonly consisting of a buffer (e.g., 1M ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The gradient is programmed to separate porphyrins based on the number of their carboxyl groups.[25][27]
-
-
Detection:
-
Detector: A fluorescence detector is used due to the high native fluorescence of porphyrins, which provides excellent sensitivity and specificity.
-
Wavelengths: Excitation is typically around 400-405 nm (the Soret band), and emission is measured around 615-620 nm.
-
-
Quantification:
-
The concentration of each isomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified this compound and III standards. Results are often normalized to creatinine (B1669602) concentration for urine samples.
-
References
- 1. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]
- 2. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Heme Synthesis [library.med.utah.edu]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. High-Level Bio-Based Production of Coproporphyrin in Escherichia coli [mdpi.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000643) [hmdb.ca]
- 9. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 10. Uroporphyrinogen decarboxylation as a benchmark for the catalytic proficiency of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uroporphyrinogen-Decarboxylase - DocCheck Flexikon [flexikon.doccheck.com]
- 12. cellmolbiol.org [cellmolbiol.org]
- 13. Gunther disease - Wikipedia [en.wikipedia.org]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Gunther'S Disease: Causes, Symptoms and Treatment. [medicoverhospitals.in]
- 16. grokipedia.com [grokipedia.com]
- 17. Advances in understanding the pathogenesis of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. yesilhealth.com [yesilhealth.com]
- 19. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]
- 20. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. This compound / Coproporphyrin III Ratio - Urinary Porphyrins Panel (Porphyrins; Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 22. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 23. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Porphyria - Wikipedia [en.wikipedia.org]
- 25. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Separation of porphyrin isomers by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Aspects of Coproporphyrin I Formation in Günther's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Günther's disease, or Congenital Erythropoietic Porphyria (CEP), is a rare autosomal recessive disorder characterized by a profound deficiency in the enzyme uroporphyrinogen III synthase (UROS). This enzymatic defect disrupts the heme biosynthetic pathway, leading to the accumulation of non-functional and phototoxic porphyrin isomers, primarily uroporphyrin I and its downstream metabolite, coproporphyrin I. This guide provides a detailed examination of the biochemical cascade leading to this compound formation, presents quantitative data on porphyrin accumulation, and outlines key experimental protocols for the diagnosis and study of this debilitating disease. The information herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of novel therapeutics for Günther's disease.
The Biochemical Core of Günther's Disease: A Defect in Heme Synthesis
The molecular etiology of Günther's disease lies in mutations within the UROS gene, which encodes the enzyme uroporphyrinogen III synthase.[1][2][3] In rare instances, mutations in the X-linked GATA1 gene can also lead to a similar phenotype.[4] UROS is the fourth enzyme in the heme biosynthetic pathway and plays a pivotal role in the conversion of the linear tetrapyrrole, hydroxymethylbilane (B3061235), into the asymmetric, cyclic uroporphyrinogen III. This isomer is the essential precursor for heme, cytochromes, and other vital hemoproteins.
In individuals with Günther's disease, the significantly reduced or absent UROS activity leads to a critical deviation in this pathway. The unstable hydroxymethylbilane, unable to be efficiently converted to the type III isomer, spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I.[4][5]
The Path to this compound Accumulation
While uroporphyrinogen I cannot be utilized for heme synthesis, it can be acted upon by the subsequent enzyme in the pathway, uroporphyrinogen decarboxylase (UROD). UROD catalyzes the sequential removal of four carboxyl groups from the acetyl side chains of uroporphyrinogen I, leading to the formation of coproporphyrinogen I.[4]
However, the subsequent enzyme, coproporphyrinogen oxidase, is stereospecific for the type III isomer of coproporphyrinogen.[4] Consequently, coproporphyrinogen I cannot be further metabolized and accumulates within the body.
Both uroporphyrinogen I and coproporphyrinogen I are unstable and readily auto-oxidize to their corresponding porphyrin forms: uroporphyrin I and this compound.[4][5] These oxidized porphyrins are highly photosensitive molecules that, when exposed to light, generate reactive oxygen species that cause severe damage to surrounding tissues. This phototoxicity is the underlying cause of the severe cutaneous manifestations of Günther's disease.
The accumulation of uroporphyrin I and this compound in erythrocytes, bone marrow, skin, teeth, and other tissues, and their subsequent excretion in urine and feces, are the biochemical hallmarks of Günther's disease.[3][4][5]
Quantitative Analysis of Porphyrin Accumulation
The diagnosis of Günther's disease is confirmed by the detection of markedly elevated levels of uroporphyrin I and this compound in various biological samples. The following tables summarize the quantitative data on porphyrin levels in patients with Günther's disease compared to healthy individuals.
Table 1: Urinary Porphyrin Levels in Günther's Disease
| Analyte | Normal Range | Günther's Disease Range | Reference |
| Total Porphyrins | < 320 nmol/L | 23,000 - 102,000 nmol/24h | [1][6] |
| < 35 nmol/mmol creatinine (B1669602) | [1] | ||
| Uroporphyrin I | 0 - 24 µ g/24h | Markedly Elevated | [7] |
| This compound | 0 - 24 µ g/24h | Markedly Elevated | [7] |
| Coproporphyrin III | 0 - 74 µ g/24h | [7] | |
| Coproporphyrin Isomer I (%) | < 31% | 87 - 97% | [6] |
Table 2: Fecal Porphyrin Levels in Günther's Disease
| Analyte | Normal Range | Günther's Disease Range | Reference |
| Total Porphyrins | 10 - 200 nmol/g dry wt | Markedly Elevated | [1] |
| This compound | < 75% of total coproporphyrin | 81 - 93% of total coproporphyrin | [6] |
| Coproporphyrin | 0 - 45 nmol/g dry weight | Markedly Elevated | [8] |
| Protoporphyrin | 0 - 100 nmol/g dry weight | Normal to mildly elevated | [3][8] |
Table 3: Erythrocyte Porphyrin Levels in Günther's Disease
| Analyte | Normal Range | Günther's Disease Range | Reference |
| Total Porphyrins | 0.4 - 1.7 µmol/L | Markedly Elevated | [1] |
| Uroporphyrin | Not typically measured | Elevated | [3] |
| Coproporphyrin | Not typically measured | Elevated | [3] |
| Protoporphyrin | Not typically measured | Elevated | [3] |
Experimental Protocols
Uroporphyrinogen III Synthase (UROS) Activity Assay in Erythrocytes (Coupled-Enzyme Method)
This assay measures the activity of UROS in erythrocyte lysates by quantifying the formation of uroporphyrinogen III from porphobilinogen (B132115) (PBG) in a coupled reaction with hydroxymethylbilane synthase.[9][10]
Materials:
-
Washed erythrocytes
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Potassium phosphate (B84403) buffer (20 mM, pH 8.2)
-
Porphobilinogen (PBG) solution (0.54 mg/mL in 0.1 M Tris-HCl, pH 8.2)
-
Partially purified hydroxymethylbilane synthase (from heat-treated erythrocyte lysate)
-
HCl (6 M)
-
Ammonium (B1175870) acetate (B1210297) (1 M, pH 5.16)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Preparation of Erythrocyte Lysate: Wash erythrocytes three times with cold 0.9% NaCl. Lyse the packed red blood cells by adding an equal volume of cold deionized water and freeze-thawing three times. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the cell debris. The supernatant is the erythrocyte lysate. Determine the protein concentration of the lysate.
-
Coupled-Enzyme Reaction:
-
In a microcentrifuge tube protected from light, combine 100 µL of 20 mM Tris-HCl (pH 8.2), 280 µL of 20 mM potassium phosphate buffer (pH 8.2), and 20 µL of partially purified hydroxymethylbilane synthase.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding 20 µL of PBG solution (0.54 mg/mL).
-
Incubate for an additional 2.5 minutes at 37°C to generate hydroxymethylbilane.
-
Add a known amount of erythrocyte lysate (e.g., 1 µg of protein) to the reaction mixture.
-
Incubate for 5 minutes at 37°C.
-
-
Reaction Termination and Oxidation:
-
Stop the reaction by adding 80 µL of 6 M HCl.
-
Expose the acidified mixture to long-wave UV light for 30 minutes to oxidize the uroporphyrinogens to uroporphyrins.
-
-
HPLC Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
Inject an aliquot (e.g., 25 µL) of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the porphyrins isocratically with a mobile phase of 13% acetonitrile in 1 M ammonium acetate (pH 5.16).
-
Detect the uroporphyrin I and III isomers using a fluorescence detector (excitation at ~405 nm, emission at ~620 nm).
-
Quantify the peaks by comparing their areas to those of known standards. UROS activity is expressed as the amount of uroporphyrin III formed per unit of protein per hour.
-
Quantification of Urinary Porphyrin Isomers by HPLC with Fluorescence Detection
This method allows for the separation and quantification of uroporphyrin and coproporphyrin isomers in urine.[11][12][13]
Materials:
-
Urine sample
-
Stabilization reagent (as provided in commercial kits, or a buffered solution to maintain pH)
-
Internal standard (e.g., mesoporphyrin)
-
Acetonitrile
-
Ammonium acetate buffer (e.g., 1 M, pH 5.7)
-
Methanol
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Sample Preparation:
-
Collect a 24-hour or random urine sample, protected from light.
-
To a 500 µL aliquot of urine in an amber vial, add 50 µL of stabilization reagent and mix.
-
Add 50 µL of the internal standard solution and mix.
-
Centrifuge the sample at 9,000 x g for 10 minutes to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject 25 µL of the supernatant into the HPLC system.
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A typical gradient might start with a low percentage of organic modifier and increase over time to elute the more hydrophobic porphyrins.
-
Set the fluorescence detector to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 620 nm.
-
Identify and quantify the uroporphyrin I, this compound, and their corresponding type III isomers by comparing their retention times and peak areas to those of commercial standards.
-
Express the results in µ g/24h or normalized to creatinine concentration (µg/g creatinine).
-
Visualizing the Core Pathways and Workflows
Biochemical Pathway of this compound Formation in Günther's Disease
Caption: Defective UROS in Günther's disease shunts hydroxymethylbilane to form non-functional Type I isomers.
Experimental Workflow for Porphyrin Analysis
Caption: A streamlined workflow for the analysis of porphyrins from biological samples using HPLC.
Conclusion and Future Directions
The formation and accumulation of this compound are central to the pathophysiology of Günther's disease. A thorough understanding of the underlying biochemical defects, coupled with robust and precise analytical methods, is paramount for accurate diagnosis, disease monitoring, and the development of effective therapeutic strategies. Future research and drug development efforts may focus on gene therapy to correct the UROS deficiency, enzyme replacement therapy, or the development of small molecules that can either stabilize the deficient UROS enzyme or inhibit the production of phototoxic porphyrin isomers. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for advancing these critical endeavors.
References
- 1. codene.porphyrie.net [codene.porphyrie.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Gunther disease - Wikipedia [en.wikipedia.org]
- 4. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin tests [testguide.adhb.govt.nz]
- 7. Laboratory diagnosis | International Porphyria Network [new.porphyrianet.org]
- 8. Fecal porphyrin abnormalities in a patient with features of Rotor's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. chromsystems.com [chromsystems.com]
Methodological & Application
Application Note and Protocol: Analysis of Coproporphyrin I in Urine by HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP I) is a crucial biomarker in clinical diagnostics and drug development. It is one of the isomers of coproporphyrin, which are precursors in the heme biosynthesis pathway.[1] Elevated levels of urinary coproporphyrins can indicate certain genetic metabolic disorders known as porphyrias, such as congenital erythropoietic porphyria and hereditary coproporphyria.[2][3] Furthermore, the ratio of this compound to coproporphyrin III in urine is a sensitive indicator for the diagnosis of Dubin-Johnson syndrome and can be used to investigate the function of multidrug resistance protein 2 (MRP2).[4] In the context of drug development, CP I is gaining attention as an endogenous biomarker for the activity of organic anion-transporting polypeptides (OATPs), particularly OATP1B, which plays a significant role in drug-drug interactions.[5]
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is considered the gold standard for the quantification of porphyrins in urine.[6] This method offers high sensitivity and specificity due to the natural fluorescence of porphyrin compounds.[6] All porphyrins exhibit strong absorption near 410 nm, which is an ideal excitation wavelength for fluorescence detection.[6] This application note provides a detailed protocol for the analysis of this compound in urine using HPLC with fluorescence detection, including sample preparation, chromatographic conditions, and instrument parameters.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in urine is depicted below.
References
- 1. eaglebio.com [eaglebio.com]
- 2. chromsystems.com [chromsystems.com]
- 3. Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Application Note: Quantification of Coproporphyrin I and III in Human Plasma using LC-MS/MS
Introduction
Coproporphyrin I (CP-I) and Coproporphyrin III (CP-III) are endogenous porphyrins that have emerged as valuable biomarkers for assessing the function of hepatic uptake transporters, particularly the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[1][2][3] These transporters play a crucial role in the disposition of many drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).[4][5] Monitoring plasma concentrations of CP-I and CP-III provides a sensitive and specific method to evaluate the in vivo activity of OATP1B transporters, offering critical insights during drug development and in clinical practice.[1][5][6] This application note provides a detailed protocol for the simultaneous quantification of CP-I and CP-III in human plasma using a sensitive and robust LC-MS/MS method.
Principle
This method employs solid-phase extraction (SPE) to isolate CP-I and CP-III from human plasma. The extracted analytes are then separated using reversed-phase ultra-performance liquid chromatography (UPLC) and detected by tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards (SIL-IS), this compound-¹⁵N₄ and Coproporphyrin III-¹⁵N₄, are used to ensure accurate quantification.
Signaling Pathway and Clinical Relevance
Coproporphyrins are intermediates in the heme biosynthesis pathway. CP-I and CP-III are cleared from the circulation primarily by the liver, a process mediated by OATP1B1 and OATP1B3 transporters located on the sinusoidal membrane of hepatocytes. Inhibition of these transporters by a drug can lead to an increase in the plasma concentrations of CP-I and CP-III. Therefore, elevated levels of these biomarkers can indicate a potential for DDIs with drugs that are substrates of OATP1B transporters.
Caption: OATP1B-mediated uptake and drug inhibition.
Experimental Protocols
Materials and Reagents
-
This compound dihydrochloride (B599025) (Sigma-Aldrich)
-
Coproporphyrin III dihydrochloride (Sigma-Aldrich)
-
This compound-¹⁵N₄ (Toronto Research Chemicals)
-
Coproporphyrin III-¹⁵N₄ (Toronto Research Chemicals)
-
LC-MS/MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Human plasma (K₂EDTA)
-
Oasis MAX 96-well µElution plates (Waters)
-
Phosphoric acid
Instrumentation
-
Waters ACQUITY UPLC I-Class System
-
Sciex API 6500+ Mass Spectrometer with a TurboIonSpray® source
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CP-I and CP-III in a suitable solvent like DMSO.
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Internal Standard (IS) Working Solution: Prepare a solution of CP-I-¹⁵N₄ and CP-III-¹⁵N₄ at a concentration of 200 ng/mL each in 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
The following workflow outlines the solid-phase extraction (SPE) procedure for plasma samples.
Caption: Plasma sample preparation workflow.
-
To 100 µL of plasma, calibrator, or QC sample, add 430 µL of 4% phosphoric acid and 10 µL of the internal standard working solution.[2]
-
Vortex the mixture.
-
Condition the Oasis MAX 96-well µElution plate with methanol followed by water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the wells with 2% formic acid in water.
-
Wash the wells with methanol.
-
Elute the analytes with 2% formic acid in acetonitrile.
-
Inject an aliquot of the eluate into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Gradient Elution
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 9.0 | 5 | 95 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| This compound | 655.3 | 596.3 |
| This compound-¹⁵N₄ | 659.3 | 600.3 |
| Coproporphyrin III | 655.3 | 596.3 |
| Coproporphyrin III-¹⁵N₄ | 659.3 | 600.3 |
Quantitative Data Summary
The method was validated according to the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.[2]
Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | r² |
| This compound | 0.01 - 50 | 0.01 | > 0.993 |
| Coproporphyrin III | 0.01 - 50 | 0.01 | > 0.993 |
Precision and Accuracy
| Analyte | QC Level | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Run-to-Run Precision (%CV) | Run-to-Run Accuracy (%) |
| CP-I | LLOQ | 2.06 - 2.33 | 94.0 - 103.0 | 3.99 | 99.0 |
| Low QC | 1.60 - 5.04 | 91.7 - 113.3 | - | - | |
| Mid QC | - | - | - | - | |
| High QC | - | - | - | - | |
| CP-III | LLOQ | 3.90 - 9.22 | 81.3 - 116.9 | 11.0 | 95.5 |
| Low QC | 1.90 - 8.57 | 85.9 - 108.4 | - | - | |
| Mid QC | - | - | - | - | |
| High QC | - | - | - | - |
Data adapted from a representative study.[2][6]
Conclusion
This application note describes a highly sensitive and specific LC-MS/MS method for the quantification of this compound and III in human plasma. The method is suitable for clinical and research applications, particularly for the assessment of OATP1B-mediated drug-drug interactions. The detailed protocol and validated performance characteristics provide a robust framework for implementation in a bioanalytical laboratory.
References
- 1. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 2. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coproporphyrins in Plasma and Urine Can Be Appropriate Clinical Biomarkers to Recapitulate Drug-Drug Interactions Mediated by Organic Anion Transporting Polypeptide Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Utilizing Coproporphyrin I Fluorescence to Quantify OATP1B1 Transport Activity
References
- 1. Regulation of organic anion transporting polypeptide 1B1 transport function by concurrent phosphorylation and lysine-acetylation: A novel posttranslational regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transport of coproporphyrins I and III by organic anion transporting polypeptides (OATP) 1B1 and 1B3 - OAK Open Access Archive [oak.novartis.com]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of human drug transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Coproporphyrin I as a Probe for OATP1B1-Mediated Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter expressed on the sinusoidal membrane of hepatocytes. It plays a significant role in the hepatic disposition of a wide array of endogenous compounds and clinically important drugs, including statins, angiotensin II receptor blockers, and some anticancer agents.[1][2] Inhibition of OATP1B1 can lead to elevated plasma concentrations of its substrates, potentially causing adverse drug reactions.[1] Consequently, evaluating the potential for investigational drugs to act as OATP1B1 inhibitors is a critical component of drug development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][4]
Coproporphyrin I (CP-I), a byproduct of heme synthesis, has emerged as a sensitive and specific endogenous biomarker for OATP1B1 activity.[2][5] Unlike its isomer coproporphyrin III (CP-III), CP-I demonstrates a stronger correlation with OATP1B1 inhibition, making it a superior probe.[6][7] Monitoring changes in plasma concentrations of CP-I following the administration of an investigational drug can provide valuable insights into its potential to cause OATP1B1-mediated drug-drug interactions (DDIs), potentially reducing the need for dedicated clinical DDI studies with probe drugs.[6][8]
These application notes provide detailed protocols for the quantification of CP-I in biological matrices and its use in both in vitro and clinical settings to assess OATP1B1-mediated DDIs.
I. Quantitative Data Summary
The following tables summarize the impact of various OATP1B1 inhibitors on the pharmacokinetics of this compound in healthy volunteers.
Table 1: Effect of OATP1B1 Inhibitors on Plasma this compound (CP-I) Pharmacokinetics
| Inhibitor | Inhibitor Dose | CP-I AUC Ratio (AUC with inhibitor / AUC baseline) | CP-I Cmax Ratio (Cmax with inhibitor / Cmax baseline) | Reference(s) |
| Rifampicin | 600 mg single dose | 3.6 - 4.0 | 5.7 | [9][10] |
| Cyclosporine | 100 mg/kg (oral, in monkeys) | 2.6 | - | [6] |
| Glecaprevir (B607649)/ Pibrentasvir | 300 mg/120 mg | Increased with increasing glecaprevir exposure | Increased with increasing glecaprevir exposure | [6][7] |
| Cedirogant | 375 mg once daily | No significant change | No significant change | [1] |
Note: AUC and Cmax ratios can vary depending on the study design and patient population.
II. Experimental Protocols
A. In Vitro OATP1B1 Inhibition Assay Using this compound
This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on OATP1B1-mediated uptake of CP-I. The assay can be performed using human embryonic kidney 293 (HEK293) cells stably transfected with the OATP1B1 transporter.
Materials:
-
HEK293 cells stably expressing OATP1B1 (and mock-transfected control cells)
-
This compound (substrate)
-
Test compound (potential inhibitor)
-
Known OATP1B1 inhibitor (e.g., rifampicin, positive control)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell lysis buffer
-
Fluorescence plate reader or LC-MS/MS system
Protocol:
-
Cell Culture: Culture HEK293-OATP1B1 and mock-transfected cells in appropriate cell culture flasks until they reach a suitable confluency.
-
Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach and form a monolayer overnight.
-
Pre-incubation: Wash the cell monolayer with pre-warmed HBSS. Pre-incubate the cells with HBSS containing various concentrations of the test compound or a positive control inhibitor for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding HBSS containing CP-I (at a concentration near its Km, if known) and the test compound/inhibitor.
-
Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cell monolayer multiple times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding a suitable cell lysis buffer.
-
Quantification:
-
Fluorescence Detection: If using the fluorescent properties of CP-I, measure the fluorescence of the cell lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
LC-MS/MS Analysis: Alternatively, quantify the concentration of CP-I in the cell lysate using a validated LC-MS/MS method (see Protocol B).
-
-
Data Analysis:
-
Calculate the net OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells.
-
Determine the percent inhibition of OATP1B1-mediated CP-I uptake at each concentration of the test compound.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
B. Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of CP-I in human plasma. Specific parameters may need to be optimized based on the instrumentation and reagents available.
Materials:
-
Human plasma samples (collected with an appropriate anticoagulant, e.g., K2EDTA)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for CP-I (e.g., CP-I-¹⁵N₄)
-
Methanol (B129727), acetonitrile, formic acid, ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or 96-well plates (e.g., mixed-mode anion exchange)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the SPE plate with methanol followed by water.
-
Pre-treat plasma samples by adding an acidic solution (e.g., phosphoric acid) and the SIL-IS.
-
Load the pre-treated samples onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase A: Water with an additive like formic acid or ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A gradient elution is typically employed to separate CP-I from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both CP-I and its SIL-IS. A common transition for CP-I is m/z 655.3 → 596.3.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
-
Assess linearity, accuracy, precision, selectivity, and stability.
-
The lower limit of quantification (LLOQ) should be sufficient to measure baseline CP-I concentrations (typically in the range of 0.02-0.1 ng/mL).
-
C. Clinical DDI Study Design Using this compound
This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on OATP1B1 activity using CP-I as an endogenous biomarker.
Study Design:
-
A single-sequence or crossover design can be used.
-
Period 1 (Baseline): Collect serial blood samples over a defined period (e.g., 24 hours) to establish the baseline pharmacokinetic profile of endogenous CP-I.
-
Period 2 (Treatment): Administer the investigational drug (single or multiple doses). Collect serial blood samples at the same time points as in the baseline period to determine the CP-I pharmacokinetic profile in the presence of the investigational drug.
-
A washout period should be included between periods in a crossover design.
Sample Collection and Handling:
-
Collect blood samples into tubes containing an appropriate anticoagulant.
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples frozen (e.g., at -70°C or below) until analysis. Protect samples from light due to the photosensitivity of porphyrins.
Data Analysis:
-
Quantify CP-I concentrations in all plasma samples using a validated bioanalytical method (see Protocol B).
-
Calculate the pharmacokinetic parameters for CP-I, including the area under the concentration-time curve (AUC) and the maximum concentration (Cmax), for both the baseline and treatment periods.
-
Determine the geometric mean ratios of AUC and Cmax for CP-I (treatment period vs. baseline period) to assess the magnitude of OATP1B1 inhibition.
III. Visualizations
A. Signaling Pathway and DDI Mechanism
References
- 1. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. certara.com [certara.com]
- 9. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Precursor-Eliminated Analytical (PEA) Method for Coproporphyrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is a sensitive and specific endogenous biomarker for the activity of hepatic uptake transporters, particularly Organic Anion Transporting Polypeptide 1B1 and 1B3 (OATP1B1/1B3).[1] Inhibition of these transporters by an investigational drug can lead to significant drug-drug interactions (DDIs). The Precursor-Eliminated Analytical (PEA) method is a crucial bioanalytical approach designed to selectively quantify the endogenous circulating CP-I, providing a more accurate assessment of OATP1B-mediated DDIs compared to methods that do not account for its precursors.
The primary precursor to CP-I in biological matrices is coproporphyrinogen I. This precursor is unstable and can be readily oxidized to CP-I ex vivo during sample collection, handling, and processing. This artificial conversion can lead to an overestimation of the true endogenous CP-I concentrations, potentially masking the subtle but significant changes indicative of OATP1B inhibition. The PEA method employs specific sample handling and analytical procedures to minimize or eliminate the contribution of coproporphyrinogen I oxidation, thereby ensuring that the measured CP-I concentration accurately reflects the in vivo physiological state.
One study highlighted the significance of this methodology by comparing the PEA method with a "precursor oxidized analytical method," which intentionally converts all precursors to CP-I. In freshly prepared human plasma from 10 healthy volunteers, the concentration of the precursor was found to be more than tenfold higher (0.542 ng/mL) than that of endogenous CP-I (0.0440 ng/mL).[1] This underscores the critical importance of eliminating the precursor's interference for accurate biomarker quantification.
These application notes provide a comprehensive overview of the PEA method for CP-I, including detailed experimental protocols and data presentation to guide researchers in its implementation.
Data Presentation
The following tables summarize representative quantitative data for CP-I in human plasma, highlighting the differences observed when using a precursor-eliminated approach versus a method that measures total CP-I after oxidation of precursors.
Table 1: Comparison of this compound Concentrations in Human Plasma using PEA and Precursor Oxidized Methods
| Analytical Method | Mean CP-I Concentration (ng/mL) | Standard Deviation (ng/mL) | N |
| Precursor-Eliminated Analytical (PEA) Method | 0.0440 | - | 10 |
| Precursor Oxidized Analytical Method | 0.586* | - | 10 |
*Calculated as the sum of endogenous CP-I and its precursor concentration. Data sourced from a study in 10 healthy volunteers.[1]
Table 2: Representative LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Specification |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (B129727) |
| Gradient | Optimized for separation of CP-I and CP-III isomers |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 655.3 |
| Product Ion (m/z) | 596.3 |
| Internal Standard | [¹⁵N₄]-Coproporphyrin I |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound using the Precursor-Eliminated Analytical (PEA) method. The central principle of the PEA method is the meticulous handling of samples to prevent the artificial oxidation of coproporphyrinogen I to CP-I.
Blood Sample Collection and Handling (The "Precursor Elimination" Step)
This is the most critical stage for the PEA method. The objective is to immediately stabilize the blood sample to prevent the ex vivo oxidation of coproporphyrinogen I.
Materials:
-
Vacutainer tubes containing K₂EDTA as an anticoagulant.
-
Ice bath.
-
Refrigerated centrifuge (4°C).
-
Light-protective (amber) microtubes.
-
-80°C freezer.
Procedure:
-
Collect whole blood into pre-chilled K₂EDTA vacutainer tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes immediately in an ice bath to slow down metabolic and oxidative processes.
-
Protect the samples from light at all times by wrapping the tubes in aluminum foil or using amber tubes. Porphyrins are light-sensitive.
-
Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
In a dimly lit environment or under yellow light, carefully transfer the plasma supernatant to pre-labeled, light-protective cryovials.
-
Immediately store the plasma samples at -80°C until analysis. Long-term stability of CP-I in plasma has been demonstrated at -80°C.
Sample Preparation for LC-MS/MS Analysis
This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of CP-I from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Frozen human plasma samples.
-
[¹⁵N₄]-Coproporphyrin I internal standard (IS) solution.
-
Phosphoric acid (1 M).
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
Mixed-mode anion exchange SPE cartridges.
-
SPE vacuum manifold or positive pressure manifold.
-
Nitrogen evaporator.
-
Light-protective autosampler vials.
Procedure:
-
Thaw the frozen plasma samples on ice in the dark.
-
In a light-protected microcentrifuge tube, add 100 µL of plasma.
-
Add the internal standard solution ([¹⁵N₄]-CP-I) to each sample.
-
Acidify the samples by adding 100 µL of 1 M phosphoric acid. Vortex briefly to mix.
-
Solid-Phase Extraction:
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to a light-protective autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample into the LC-MS/MS system.
-
Run the chromatographic gradient to separate CP-I from its isomers and other endogenous components.
-
Monitor the transition of m/z 655.3 → 596.3 for CP-I and the corresponding transition for the internal standard.
-
Quantify the concentration of CP-I in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Mandatory Visualizations
Caption: Workflow of the Precursor-Eliminated Analytical (PEA) method for this compound.
Caption: Role of this compound in assessing OATP1B-mediated drug-drug interactions.
References
Application Notes and Protocols for Coproporphyrin I Determination in First-in-Human Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the determination of coproporphyrin I (CP-I) in first-in-human (FIH) studies. CP-I has emerged as a sensitive and specific endogenous biomarker for the activity of hepatic organic anion transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). Monitoring plasma concentrations of CP-I during FIH trials can provide early insights into the potential of an investigational drug to cause drug-drug interactions (DDIs) by inhibiting these transporters.[1][2][3][4]
Introduction: The Role of this compound as an OATP1B Biomarker
OATP1B1 and OATP1B3 are transporters located on the sinusoidal membrane of hepatocytes and are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.[5][6][7] Inhibition of these transporters can lead to elevated plasma concentrations of co-administered drugs that are OATP1B substrates, potentially causing adverse effects.
This compound is a byproduct of heme synthesis and is eliminated from the body primarily through bile, a process that involves hepatic uptake mediated by OATP1B1 and OATP1B3.[8][9][10] When a new drug inhibits these transporters, the hepatic uptake of CP-I is reduced, leading to a measurable increase in its plasma concentration. Therefore, by monitoring CP-I levels, researchers can assess the OATP1B1/3 inhibitory potential of a new chemical entity in early clinical development.[2][11][12] This approach can help in making informed decisions about the need for dedicated DDI studies, potentially saving time and resources in the drug development process.[13][14]
Quantitative Data Summary
Table 1: Baseline Plasma Concentrations of this compound in Healthy Volunteers
| Population | Number of Subjects (n) | Mean ± SD (ng/mL) | Range (ng/mL) | Genotype/Specifics | Reference |
| Japanese General Population | 391 | 0.48 ± 0.17 | Not Reported | OATP1B11b/1b: 0.45 ± 0.12, 1b/15: 0.50 ± 0.15, 15/15: 0.74 ± 0.31 | [6][15] |
| Healthy Volunteers | Not Specified | Not Reported | 0.15 - 1.5 | Not Specified | [1][16] |
| Healthy Finnish Volunteers | 356 | Median reported based on OATP1B1 function groups | Not Reported | Normal function group as reference | [17][18] |
| Healthy Subjects | 18 | Not Reported | Not Reported | Child-Pugh Category A | [19] |
Table 2: Performance of Various LC-MS/MS Methods for this compound Quantification in Human Plasma
| Lower Limit of Quantification (LLOQ) (ng/mL) | Plasma Volume Required (µL) | Extraction Method | Instrumentation | Reference |
| 0.01 | 100 | Solid-Phase Extraction (SPE) | UPLC-QTOF/MS | [16][20] |
| 0.02 | 200 | SPE | LC-MS/MS | [21] |
| 0.05 | 100 | Not Specified | LC-MS/MS | [16][21] |
| 0.1 | 200 | Supported Liquid Extraction | UPLC-MS/MS | [22] |
| 0.1 | Not Specified | Solid-Phase Extraction | UHPLC-MS/MS | [21] |
Table 3: Effect of Known OATP1B Inhibitors on Plasma this compound Exposure
| OATP1B Inhibitor | Victim Drug (for comparison) | Fold-Increase in CP-I AUC Ratio | Fold-Increase in CP-I Cmax Ratio | Notes | Reference |
| Glecaprevir/Pibrentasvir | Not Applicable | Increased with increasing GLE exposure | Increased with increasing GLE exposure | Significant correlation between GLE Cmax and CP-I Cmax. | [2][23] |
| Rifampicin | Pitavastatin | 1.4 | Not Reported | Mild clinical DDI. | [11] |
| Cedirogant | Rosuvastatin (B1679574) | No significant increase | No significant increase | Increased rosuvastatin exposure attributed to BCRP inhibition. | [3] |
| Probenecid | Not Applicable | 1.39 ± 0.21 | Not Reported | Weak OATP1B inhibitory effects. | [6] |
Experimental Protocols
Protocol for Sample Collection and Handling in a First-in-Human Study
Objective: To collect and process human plasma samples for the accurate quantification of this compound.
Materials:
-
K2 EDTA blood collection tubes
-
Centrifuge with temperature control
-
Pipettes and sterile, light-protected polypropylene (B1209903) tubes
-
Dry ice and -80°C freezer
Procedure:
-
Blood Collection:
-
Collect whole blood samples into K2 EDTA tubes at pre-defined time points (e.g., pre-dose, and at several time points post-dose corresponding to the expected Cmax of the investigational drug).
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Protect the samples from light immediately after collection, as porphyrins are light-sensitive.[16]
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
-
Sample Aliquoting and Storage:
-
Transfer the plasma into clearly labeled, light-protected polypropylene tubes.
-
Immediately freeze the plasma samples on dry ice.
-
Store the samples at -80°C until analysis. Samples are generally stable under these conditions.[16]
-
Protocol for this compound Quantification in Human Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on several validated methods.[12][13][21]
Materials and Reagents:
-
Human plasma samples
-
This compound certified reference material
-
Stable isotope-labeled internal standard (e.g., this compound-¹⁵N₄)
-
Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice, protected from light.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Pre-treat the sample as required by the specific SPE protocol (e.g., by adding an acid or buffer).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 or similar reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by analyzing standards of known this compound concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and quality controls.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transport of coproporphyrins I and III by organic anion transporting polypeptides (OATP) 1B1 and 1B3 - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. Relationship of hemoglobin level and plasma coproporphyrin‐I concentrations as an endogenous probe for phenotyping OATP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship of hemoglobin level and plasma coproporphyrin-I concentrations as an endogenous probe for phenotyping OATP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Investigation of Coproporphyrins as Sensitive Biomarkers to Predict Mild to Strong OATP1B-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 14. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Coproporphyrin I Accumulation in OATP1B1-Overexpressing HEK293 Cells: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter predominantly expressed on the basolateral membrane of human hepatocytes. It mediates the hepatic uptake and clearance of a wide range of endogenous compounds, including bilirubin (B190676) and bile acids, as well as numerous drugs such as statins, methotrexate, and rifampicin. Inhibition of OATP1B1 can lead to significant drug-drug interactions (DDIs), resulting in increased systemic exposure and potential toxicity of co-administered substrate drugs. Therefore, the early identification of investigational drugs as substrates or inhibitors of OATP1B1 is a critical step in drug development.
Coproporphyrin I (CPI), an endogenous porphyrin metabolite, has emerged as a sensitive and specific biomarker for OATP1B1 activity. Studies have demonstrated that the accumulation of CPI in plasma can be directly correlated with the inhibition of OATP1B1. Consequently, in vitro assays measuring the uptake of CPI in cells overexpressing OATP1B1, such as Human Embryonic Kidney 293 (HEK293) cells, provide a robust and reliable system for assessing the DDI potential of new chemical entities.
This application note provides detailed protocols for measuring the accumulation of CPI in OATP1B1-overexpressing HEK293 cells. Two primary methods for quantifying intracellular CPI are described: the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a more straightforward fluorescence-based method that leverages the intrinsic fluorescent properties of porphyrins.
Signaling Pathways and Experimental Workflow
OATP1B1-Mediated this compound Uptake
The underlying mechanism of the assay is the direct transport of extracellular this compound into the cytoplasm of OATP1B1-overexpressing HEK293 cells. This process is an active transport mechanism facilitated by the OATP1B1 protein embedded in the cell membrane.
Experimental Workflow
The general workflow for assessing CPI accumulation involves seeding OATP1B1-overexpressing HEK293 and mock-transfected control cells, pre-incubating the cells with or without a test compound (potential inhibitor), initiating the uptake by adding CPI, terminating the transport, and finally, lysing the cells for quantification of intracellular CPI.
Troubleshooting & Optimization
Technical Support Center: Overcoming Variability in Coproporphyrin I Baseline Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in Coproporphyrin I (CPI) baseline levels during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (CPI) is a porphyrin metabolite, a natural byproduct of the body's heme synthesis pathway.[1] Heme is an essential component of hemoglobin in red blood cells, which is responsible for oxygen transport.[1] In clinical and research settings, plasma CPI levels are increasingly used as a sensitive and specific endogenous biomarker to assess the in vivo activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[2][3][4] These transporters are crucial for the uptake of many drugs into the liver.[2][3] Therefore, monitoring CPI levels can help predict and understand drug-drug interactions (DDIs) and assess the potential for drug-induced liver injury (DILI).[4][5][6][7][8][9][10]
Q2: What are the typical baseline concentrations of this compound in human plasma and urine?
Baseline concentrations of CPI can vary between individuals. However, reported ranges in healthy volunteers provide a useful reference.
| Biological Matrix | Analyte | Typical Concentration Range (Healthy Volunteers) | Reference |
| Plasma | This compound (CPI) | 0.15 - 1.5 ng/mL | [2][3] |
| Plasma | Coproporphyrin III (CPIII) | 0.025 - 0.15 ng/mL | [2][3] |
| Urine | This compound (CPI) | 5 - 35 ng/mL | [11] |
| Urine | Coproporphyrin III (CPIII) | 1 - 35 ng/mL | [11] |
Q3: What are the main factors that can cause variability in baseline CPI levels?
Variability in baseline CPI levels can be attributed to a combination of intrinsic and extrinsic factors. Understanding these can be critical for interpreting experimental results.
-
Genetic Factors: Polymorphisms in the SLCO1B1 gene, which encodes the OATP1B1 transporter, can significantly impact CPI plasma concentrations. For instance, individuals with the OATP1B1*15 allele may have higher baseline CPI levels.[12]
-
Disease States: Certain medical conditions can alter CPI levels. For example, patients with rheumatoid arthritis or chronic kidney disease may exhibit different baseline CPI concentrations compared to healthy individuals.[12][13] Hereditary disorders of heme synthesis, known as porphyrias (e.g., Hereditary Coproporphyria), can lead to a significant accumulation of porphyrins, including CPI.[1][14][15]
-
Endogenous Substances: Uremic toxins, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been shown to correlate with plasma CPI concentrations.[12]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit OATP1B transporters can lead to an increase in plasma CPI levels.[2][3][5][6]
-
Pre-analytical and Analytical Variability: Improper sample handling, storage, and analytical methodology can introduce significant variability.[16][17][18][19]
-
Lifestyle Factors: While less studied for CPI specifically, lifestyle factors like diet, alcohol consumption, and stress are known to trigger attacks in acute intermittent porphyria, a related heme synthesis disorder, suggesting a potential influence on porphyrin levels.[20][21]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential sources of variability in your CPI measurements.
Unexpectedly High or Low Baseline CPI Levels
1. Review Subject Demographics and Clinical History:
- Genetic Predisposition: Are there known genetic polymorphisms (e.g., SLCO1B1 variants) in the study population that could affect OATP1B function?[12]
- Underlying Diseases: Do subjects have any conditions known to affect CPI levels, such as renal impairment or liver disease?[12][13][22]
- Concomitant Medications: Are subjects taking any medications that could potentially inhibit OATP1B transporters?[2][3]
2. Evaluate Pre-Analytical Procedures:
- Sample Collection and Handling: Were samples protected from light immediately after collection? Porphyrins are light-sensitive.[2] Were standardized procedures for sample collection, processing, and storage followed consistently?[16][17][18][19]
- Storage Conditions: Were plasma/urine samples stored at the appropriate temperature (e.g., -20°C or -80°C) to ensure stability?[23]
3. Verify Analytical Method Performance:
- Method Validation: Has the analytical method been fully validated according to regulatory guidance (e.g., FDA)?[2] This includes assessing accuracy, precision, selectivity, and stability.
- Internal Standards: Are you using appropriate stable isotope-labeled internal standards for both CPI and CPIII to account for matrix effects and extraction variability?
- Calibration Range: Do the observed concentrations fall within the validated calibration range of the assay?[3]
High Inter-Individual Variability
1. Stratify Data:
- Analyze data based on known factors that influence CPI levels, such as genotype (SLCO1B1), presence of disease, or use of concomitant medications. This may help to identify subgroups with more consistent baseline levels.
2. Refine Subject Inclusion/Exclusion Criteria:
- For future studies, consider refining the inclusion/exclusion criteria to create a more homogenous study population, if scientifically justified.
3. Increase Sample Size:
- A larger sample size can provide greater statistical power to overcome inter-individual variability.
Experimental Protocols
Protocol 1: Quantification of CPI and CPIII in Human Plasma by UPLC-QTOF/MS
This protocol is based on the methodology described by Nakagawa et al. (2024).[2]
1. Sample Preparation (Solid-Phase Extraction):
- To 100 µL of human plasma, add an internal standard solution.
- Pre-treat the sample by solid-phase extraction.
2. Chromatographic Separation:
- System: Waters Acquity Premier UPLC system.[2]
- Column: Waters ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 150 mm) with a VanGuard pre-column.[2]
- Column Temperature: 40°C.[2]
- Mobile Phase A: 0.1% aqueous formic acid and 5% acetonitrile (B52724) with 2 mM ammonium (B1175870) formate.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid and 5% water containing 2 mM ammonium formate.[2]
- Flow Rate: 0.25 mL/min.[2]
- Injection Volume: 10 µL.[2]
- Gradient:
- Start at 60% A for 0.5 min.
- Linearly decrease to 40% A over 7.5 min.
- Immediately decrease to 5% A and hold for 2 min.
- Return to 60% A and hold for 2.5 min for re-equilibration.[2]
3. Mass Spectrometric Detection:
- System: Waters Xevo G2-XS QTOF mass spectrometer with electrospray ionization (ESI) in positive mode.[2]
- Spray Voltage: 3.0 kV.[2]
- Source Temperature: 150°C.[2]
- Desolvation Temperature: 450°C.[2]
- Cone Gas Flow: 100 L/h.[2]
- Desolvation Gas Flow: 800 L/h.[2]
- MS/MS Transitions:
- CPI and CPIII: m/z 655.2759 → m/z 596.2655.[2]
- Internal Standards: m/z 659.2618 → m/z 600.2504.[2]
4. Data Analysis:
- Quantify CPI and CPIII concentrations by comparing their peak area ratios to the internal standards against a calibration curve. The calibration range for this method was reported as 0.01–50 ng/mL.[2]
Visualizations
Heme Synthesis and CPI Formation Pathway
References
- 1. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aliribio.com [aliribio.com]
- 5. researchgate.net [researchgate.net]
- 6. Coproporphyrins in Plasma and Urine Can Be Appropriate Clinical Biomarkers to Recapitulate Drug-Drug Interactions Mediated by Organic Anion Transporting Polypeptide Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Influencing Plasma Coproporphyrin-I Concentration as Biomarker of OATP1B Activity in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hereditary Coproporphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Structural basis of hereditary coproporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myadlm.org [myadlm.org]
- 19. researchgate.net [researchgate.net]
- 20. Lifestyle factors including diet and biochemical biomarkers in acute intermittent porphyria: Results from a case-control study in northern Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Human Metabolome Database: Showing metabocard for this compound (HMDB0000643) [hmdb.ca]
- 23. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Coproporphyrin I in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Coproporphyrin I (CPI) detection in urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in urine?
A1: The most common and robust methods for the quantitative analysis of this compound in urine are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity.[3]
Q2: What is the expected concentration range of this compound in healthy human urine?
A2: In healthy individuals, the concentration of this compound in urine is typically in the range of 5 to 35 ng/mL.[4] However, baseline concentrations can exceed 35 ng/mL in some subjects.[4] It's important to establish a baseline for your specific study population.
Q3: How should urine samples be collected and stored to ensure the stability of this compound?
A3: Proper sample handling is critical for accurate CPI measurement. Urine samples should be protected from light at all times, as porphyrins are light-sensitive.[5] For storage, samples can be kept at 4°C for up to 3 days or at -20°C for long-term storage of up to 12 months without a significant change in the CPI concentration.[1]
Q4: Why is it important to separate this compound from its isomer, Coproporphyrin III?
A4: Separation of CPI and CPIII isomers is crucial for several reasons. In clinical diagnostics, the ratio of these isomers can be indicative of specific disorders, such as Dubin-Johnson syndrome.[1] In drug development, CPI is a more specific biomarker for the activity of certain hepatic transporters like OATP1B1.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound in urine.
Low Signal Intensity or Poor Sensitivity
Problem: The signal for this compound is weak or below the desired limit of detection.
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Optimize the extraction method. Solid-phase extraction (SPE) using a C18 cartridge can effectively concentrate porphyrins from urine.[7] Ensure the pH of the sample is appropriate for the chosen extraction method. |
| Inefficient Ionization (LC-MS/MS) | For porphyrins, Electrospray Ionization (ESI) is generally the most sensitive technique.[8][9] Ensure the mobile phase composition is optimized for ESI; high water content can decrease ionization efficiency.[10] Using volatile mobile phase additives like 0.1% formic acid can improve ionization.[11] |
| Matrix Effects | The urine matrix can suppress the ionization of CPI. Improve sample cleanup to remove interfering substances.[12] Consider using a matrix-matched calibration curve to compensate for these effects. |
| Instrument Contamination | Contamination in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[13] Regularly clean the ion source and use a divert valve to prevent unnecessary introduction of contaminants into the mass spectrometer.[11] |
High Variability in Results
Problem: Inconsistent and non-reproducible results are observed between samples or runs.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure consistent protection from light during all stages of sample handling and analysis.[5] Avoid repeated freeze-thaw cycles. |
| Inconsistent Sample Collection | Standardize the urine collection protocol. For instance, using 24-hour urine collections can provide more consistent results than random samples.[14] |
| Chromatographic Issues | Retention time shifts can lead to inaccurate quantification.[13] Ensure the mobile phase is properly prepared and the column is equilibrated. Regularly run a system suitability test to monitor for shifts.[13] |
| Carryover | Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of the next sample.[13] Optimize the wash steps in your autosampler and analytical method. |
Peak Tailing or Splitting in Chromatography
Problem: The chromatographic peak for this compound is not symmetrical, affecting integration and accuracy.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column.[15] Use a guard column and/or implement a more rigorous sample cleanup procedure. Regularly flush the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of acidic analytes like CPI.[15] Experiment with adjusting the pH of the mobile phase to improve peak symmetry. |
| Secondary Interactions | CPI may have secondary interactions with the stationary phase.[15] Ensure the column chemistry is appropriate for porphyrin analysis. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the detection of this compound in urine.
Table 1: Comparison of Method Performance for this compound Detection in Urine
| Method | Lower Limit of Quantification (LLOQ) | Linearity Range | Recovery | Reference |
| HPLC-Fluorescence | 7 nmol/L | 10-400 nmol/L | Not Reported | [1] |
| UHPLC-MS/MS | 1 ng/mL | 1-100 ng/mL | ~52-70% | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of this compound in Urine
This protocol is a generalized procedure based on common practices reported in the literature.[4][16]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of urine sample, add 10 µL of an internal standard solution (e.g., this compound-¹⁵N₄).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Conditions
-
LC Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase is typically employed to separate CPI from other components.
-
Mass Spectrometry: Operate in positive ion mode with Electrospray Ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
Visualizations
Caption: Experimental workflow for CPI detection in urine.
Caption: Troubleshooting logic for low CPI signal.
References
- 1. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the sensitivity of mass spectrometry atmospheric pressure ionization techniques in the analysis of porphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. zefsci.com [zefsci.com]
- 14. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 15. agilent.com [agilent.com]
- 16. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Coproporphyrin I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Coproporphyrin I (CP-I).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, CP-I.[1][2] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately compromising the accuracy, sensitivity, and reproducibility of your quantitative results.[1][3]
Q2: What are the primary sources of matrix effects in plasma or urine samples when analyzing for CP-I?
A: The most common sources of matrix effects in biological fluids are endogenous components that are co-extracted with CP-I. In plasma, phospholipids (B1166683) are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4][5] Other sources include salts, proteins, and other small molecules that can compete with CP-I for ionization in the MS source.[1]
Q3: How can I determine if my CP-I analysis is being affected by matrix effects?
A: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This involves infusing a constant flow of a CP-I standard into the eluent after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
-
Post-Extraction Spike Method: The most common approach is to compare the response of CP-I spiked into an extracted blank matrix with the response of the same standard in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[6]
Q4: What are the most effective strategies to mitigate matrix effects for CP-I analysis?
A: A multi-faceted approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering CP-I. Techniques like Solid-Phase Extraction (SPE), particularly with mixed-mode or anion exchange sorbents, are highly effective for cleaning up plasma samples before CP-I analysis.[7][8] Liquid-Liquid Extraction (LLE) and protein precipitation are also used.[2]
-
Chromatographic Separation: Improving the separation of CP-I from co-eluting matrix components is crucial. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry, such as a C18 or PFP column.[7][8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely recognized and effective method to compensate for matrix effects.[2][9] A SIL-IS for CP-I (e.g., CP-I-¹⁵N₄) will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction during data processing.[7][10]
Q5: Can the choice of mass spectrometry ionization source affect matrix effects?
A: Yes. While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects from non-volatile components like salts and phospholipids.[3] In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less prone to these effects, although this is analyte and matrix-dependent.[3] For CP-I, methods have been successfully developed using ESI.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for CP-I from various studies.
Table 1: Matrix Effect and Recovery of this compound in Human Plasma
| Sample Preparation Method | Matrix Effect (Corrected with IS) | Recovery (Corrected with IS) | Lower Limit of Quantification (LLOQ) | Reference |
| Solid-Phase Extraction (SPE) | 107.2% - 119.3% | 97.3% - 109.8% | 0.1 ng/mL | [7] |
| Solid-Phase Extraction (SPE) | 83.6% - 119.1% | 85.7% - 111.0% | 0.01 ng/mL | [10][11] |
| Solid-Phase Extraction (SPE) | Not specified | ~70% | 20 pg/mL | [7][8] |
Note: A matrix effect value of 100% indicates no effect. Values >100% indicate ion enhancement, and values <100% indicate ion suppression.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of CP-I from Human Plasma
This protocol is based on methodologies described for cleaning up plasma samples for CP-I analysis.[7][8]
Materials:
-
Mixed-mode anion exchange SPE plates (e.g., Oasis MAX 96-well plates)[7]
-
Human plasma samples
-
CP-I stable isotope-labeled internal standard (SIL-IS) working solution
-
Acetonitrile
-
Water with 0.1% formic acid
-
10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid
-
Elution solvent (e.g., acetonitrile/formic acid mixture)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a microcentrifuge tube, add the SIL-IS solution.
-
Vortex mix the sample.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Draw the sample through the sorbent at a slow, steady flow rate.
-
-
Washing:
-
Wash the sorbent with a series of solutions to remove interfering components. A typical wash sequence might include:
-
1 mL of water to remove salts.
-
1 mL of a methanol/water mixture to remove polar interferences.
-
-
-
Elution:
-
Elute the CP-I and SIL-IS from the sorbent using an appropriate elution solvent (e.g., 1 mL of an acetonitrile-based solvent with a small percentage of formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium formate with 0.1% formic acid in water/acetonitrile).
-
-
Final Centrifugation and Transfer:
-
Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Typical LC-MS/MS Conditions for CP-I Analysis
The following conditions are a composite of established methods.[7][8][12]
-
LC System: UHPLC or UPLC system
-
Column: C18 or PFP column (e.g., Ace Excel 2 C18 PFP, 3 µm, 2.1 × 150 mm)[7][8]
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid[7][8]
-
Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute CP-I.
-
Injection Volume: 5-20 µL[7]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Preparation for Coproporphyrin I Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Coproporphyrin I (CPI).
Frequently Asked Questions (FAQs)
Q1: What are the best practices for collecting and handling biological samples for CPI analysis?
A1: To ensure sample integrity, blood should be collected in EDTA-3K anticoagulant tubes and immediately centrifuged at 4°C (e.g., 3500 rpm for 5 minutes). Plasma should then be transferred to shaded or amber tubes to protect from light and stored at -80°C until analysis.[1][2] All sample processing steps should be performed on ice and under yellow light due to the light sensitivity of CPI.[3]
Q2: How stable is this compound in plasma under different storage and handling conditions?
A2: CPI is sensitive to light and temperature. Here's a summary of its stability:
-
Photostability: CPI in human plasma is stable for up to 4 hours under benchtop light conditions. However, its isomer, CPIII, is much more light-sensitive and can degrade in as little as 30 minutes.[2] After five freeze-thaw cycles without light protection, 60-80% of coproporphyrins can degrade.[3]
-
Freeze-Thaw Stability: CPI is stable for at least three freeze-thaw cycles when protected from light.[2]
-
Autosampler Stability: Processed samples are stable for at least 24-48 hours in a light-protected autosampler.[2][3]
-
Long-Term Stability: CPI in plasma is stable for up to 180 days when stored at temperatures ranging from room temperature to -80°C, provided it is protected from light.[1][2] Long-term stability at -80°C has been demonstrated.[3]
Q3: What are the typical concentration ranges of CPI in human plasma?
A3: Plasma concentrations of CPI in healthy volunteers are generally low, typically ranging from approximately 0.15 to 1.5 ng/mL.[1][2]
Q4: Why is CPI considered an important biomarker in drug development?
A4: CPI is a sensitive and specific endogenous biomarker for the activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2][4] These transporters are crucial for the liver uptake of many drugs. By measuring changes in plasma CPI levels, researchers can assess the potential for drug-drug interactions (DDIs) mediated by OATP1B inhibition.[5][6]
Troubleshooting Guide
Q5: I'm observing low recovery of CPI during sample preparation. What are the possible causes and solutions?
A5: Low recovery can stem from several factors. Here are some common causes and troubleshooting steps:
-
Cause: Inefficient extraction from the sample matrix.
-
Cause: Degradation of CPI during sample handling.
-
Cause: Suboptimal SPE workflow.
-
Solution: Review and optimize each step of the SPE protocol, including conditioning, equilibration, sample loading, washing, and elution. Ensure the correct solvents and volumes are used for each step.
-
Q6: My CPI measurements are showing high variability between replicates. What could be the issue?
A6: High variability can be introduced at multiple stages of the analytical process.
-
Cause: Inconsistent sample preparation.
-
Solution: Ensure uniform handling of all samples and standards. Use precise pipetting techniques and ensure complete mixing at each step. Automated liquid handlers can improve consistency.[5]
-
-
Cause: Matrix effects affecting ionization in the mass spectrometer.
-
Solution: Matrix effects can cause ion suppression or enhancement, leading to variability. The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹⁵N₄-CPI, is crucial to correct for these effects.[5] Optimizing the chromatographic separation to separate CPI from interfering matrix components can also help.
-
-
Cause: Carryover from previous injections.
Q7: I'm encountering isobaric interference in my urine analysis. How can I resolve this?
A7: Isobaric interference is a known challenge in urine analysis of CPI.
-
Cause: Other molecules in the urine have the same nominal mass as CPI and its fragments.
-
Solution: High-resolution mass spectrometry (HRMS) can help differentiate between CPI and interfering compounds based on their exact mass.[7] Additionally, optimizing the sample preparation to remove these interferences is key. One study successfully used 13.25 M formic acid in the internal standard working solution to avoid this issue in urine samples.[8]
-
Quantitative Data Summary
Table 1: Recovery and Matrix Effects of this compound in Human Plasma
| Method | Recovery Rate (%) | Matrix Effect (%) | Internal Standard Corrected Recovery (%) | Internal Standard Corrected Matrix Effect (%) | Reference |
| UPLC-QTOF/MS | 27.0 - 76.1 | 92.3 - 156.2 | 85.7 - 111.0 | 83.6 - 119.1 | [1][2] |
| LC-MS/MS | 97.3 - 109.8 | Not Reported | Not Reported | 107.2 - 119.3 | [5] |
| LC-MS/MS | ~70 | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Stability of this compound in Human Plasma
| Condition | Duration | Stability | Reference |
| Benchtop (Light Exposure) | Up to 4 hours | Stable | [2] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [2] |
| Autosampler | 24 hours | Stable | [2] |
| Long-Term Storage (-80°C) | 180 days | Stable | [1][2] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a validated UPLC-QTOF/MS method.[1][2]
Materials:
-
Human plasma collected in EDTA-3K tubes
-
Shaded 1.5 mL safe-lock tubes
-
4% Phosphoric acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound internal standard (e.g., ¹⁵N₄-CPI)
-
Oasis MAX 96-well µElution plate (2 mg sorbent per well, 30 µm)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (specific to the method, often a mixture of organic solvent and acid/base)
-
Centrifuge
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
In a shaded 1.5 mL tube, add 100 µL of the plasma sample.
-
Add 430 µL of 4% phosphoric acid.
-
Add 10 µL of DMSO.
-
Add 10 µL of the internal standard solution.
-
Vortex to mix.
-
-
SPE Plate Conditioning:
-
Place the Oasis MAX 96-well plate on the manifold.
-
Add 500 µL of methanol to each well to be used.
-
Apply pressure or vacuum to pass the solvent through.
-
-
SPE Plate Equilibration:
-
Add 500 µL of water to each well.
-
Repeat the equilibration step with another 500 µL of water.
-
Ensure the sorbent does not dry out before sample loading.
-
-
Sample Loading:
-
Load the entire pre-treated sample mixture into the conditioned and equilibrated wells.
-
Apply gentle pressure or vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the sorbent with appropriate wash solutions to remove interfering substances. A common approach involves a sequence of aqueous and weak organic washes.
-
-
Elution:
-
Place a clean collection plate inside the manifold.
-
Add the elution solvent to each well.
-
Apply pressure or vacuum to elute the CPI and internal standard into the collection plate.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Simplified pathway of this compound formation and hepatic transport.
References
- 1. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aliribio.com [aliribio.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Coproporphyrin I Adjustments in Chronic Kidney Disease: A Technical Support Guide
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker adjustment in the context of disease is critical for accurate data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when working with coproporphyrin I (CPI) in chronic kidney disease (CKD) models.
Frequently Asked Questions (FAQs)
Q1: Why do baseline plasma this compound (CPI) concentrations increase in patients with chronic kidney disease (CKD)?
A1: Baseline plasma CPI concentrations are elevated in individuals with CKD due to several physiological changes associated with the disease. The primary reasons include:
-
Reduced Renal Clearance: A significant portion of CPI is eliminated through the kidneys. In CKD, the decline in glomerular filtration rate (GFR) leads to a proportional decrease in the renal clearance of CPI.[1][2][3]
-
Decreased Hepatic Uptake: CKD has been shown to decrease the activity of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B (OATP1B).[1][2][4] Since CPI is a sensitive endogenous biomarker for OATP1B activity, reduced transporter function results in less CPI being taken up by the liver from the blood, leading to its accumulation in plasma.[3][5]
-
Altered Plasma Protein Binding: In severe CKD, there can be a decrease in plasma albumin levels. As CPI is predominantly bound to albumin, this leads to a higher fraction of unbound CPI in the plasma (fu,p), which can influence its disposition.[1][3][6]
Q2: How does the stage of CKD affect the necessary adjustments for CPI levels?
A2: The magnitude of adjustment for CPI levels corresponds to the severity of CKD. As CKD progresses from mild to severe, the impact on both renal and hepatic clearance mechanisms becomes more pronounced. For instance, a study using a physiologically-based pharmacokinetic (PBPK) model demonstrated that the OATP1B-mediated hepatic uptake clearance (CLactive) decreased by 29% in mild CKD and by 39% in moderate-to-severe CKD.[2][6][7] The renal clearance of CPI decreases in proportion to the decline in GFR.[2][3] Therefore, more significant adjustments are required in later stages of CKD.
Q3: Can CPI still be used as a reliable biomarker for OATP1B-mediated drug-drug interactions (DDIs) in a CKD population?
A3: Yes, with careful consideration. While baseline CPI levels are altered in CKD, monitoring the change in CPI concentrations following the administration of an OATP1B inhibitor can still provide valuable information about DDI potential. In fact, due to the near-complete loss of the renal elimination pathway in severe CKD, CPI becomes even more reliant on OATP1B for its clearance.[2][6][7] This can increase its sensitivity to OATP1B inhibition. However, it is crucial to account for the altered baseline and the complex physiological changes in CKD when interpreting the results.[1][2]
Q4: What are the key parameters to consider when developing a pharmacokinetic model to adjust for CPI changes in CKD?
A4: When developing a physiologically-based pharmacokinetic (PBPK) model to account for CPI changes in CKD, the following parameters are critical:
-
Fraction unbound in plasma (fu,p): This may increase in severe CKD due to hypoalbuminemia.[1][3][6]
-
OATP1B-mediated hepatic uptake clearance (CLactive): This is generally reduced in CKD.[1][2][3]
-
Renal clearance (CLR): This should be modeled to decrease in proportion to the estimated glomerular filtration rate (eGFR).[2][6][7]
-
Endogenous synthesis rate (ksyn): Some models suggest a potential decrease in the synthesis rate of CPI in severe CKD.[2][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in baseline CPI levels within a CKD cohort. | Differences in CKD severity (eGFR), genetic polymorphisms in transporters (e.g., OATP1B1*15), or co-morbidities affecting hepatic function.[5] | 1. Stratify the patient population by eGFR to assess CPI levels across different stages of CKD. 2. Genotype patients for relevant transporter polymorphisms. 3. Carefully document and consider the impact of co-morbidities and concomitant medications. |
| Unexpectedly low CPI concentrations in severe CKD patients. | Potential decrease in the endogenous synthesis rate of CPI (ksyn) in advanced disease stages.[2][6][7] | 1. Consider incorporating a parameter for altered synthesis rate in pharmacokinetic models. 2. Investigate other biomarkers of heme synthesis to corroborate this finding. |
| Discrepancy between CPI-based DDI assessment and that of another OATP1B probe drug (e.g., pitavastatin) in CKD. | Differences in the contribution of renal clearance to the overall elimination of the two probes. CPI has a significant renal elimination pathway that is compromised in CKD, making it more sensitive to changes in hepatic clearance. Pitavastatin has negligible renal elimination.[1][2] | 1. Recognize that the impact of CKD on DDI potential can be probe-dependent. 2. Utilize PBPK modeling to dissect the contributions of different clearance pathways for each probe drug. |
| Difficulty in establishing a clear correlation between CPI levels and eGFR. | The relationship is multifactorial, involving not just renal clearance but also altered hepatic transporter function. A significant negative correlation has been observed, but other factors contribute to the variability.[5] | 1. Perform a multi-variable analysis that includes not only eGFR but also markers of liver function and genetic polymorphisms. 2. Consider the impact of uremic toxins on OATP1B activity. |
Quantitative Data Summary
Table 1: Physiologic Changes Affecting this compound in Chronic Kidney Disease
| Parameter | Change in Mild CKD | Change in Moderate-to-Severe CKD | Reference |
| OATP1B-mediated hepatic uptake clearance (CLactive) | ↓ 29% | ↓ 39% | [2][6][7] |
| Fraction unbound in plasma (fu,p) | No significant change | ↑ 13% | [1][2][3] |
| Renal clearance (CLR) | Proportional decrease with GFR | Proportional decrease with GFR | [2][3] |
| Endogenous synthesis (ksyn) | Not significantly affected | ↓ 27% | [2][6][7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS
This protocol provides a general framework for the sensitive quantification of CPI in plasma, a common method in clinical and research settings.[8][9][10]
1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled CPI). b. Perform protein precipitation by adding a suitable volume of a solvent like acetonitrile. c. Vortex the mixture and then centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. The supernatant can be further purified using solid-phase extraction (SPE) for cleaner samples.[8][9]
2. Chromatographic Separation: a. Utilize a reverse-phase C18 column for separation. b. The mobile phase typically consists of a gradient of an aqueous component (e.g., acetate (B1210297) buffer) and an organic component (e.g., acetonitrile).[11]
3. Mass Spectrometric Detection: a. Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). b. Monitor the specific precursor-to-product ion transitions for CPI and the internal standard.
4. Quantification: a. Generate a calibration curve using known concentrations of CPI standards. b. Determine the concentration of CPI in the plasma samples by interpolating their peak area ratios (CPI/internal standard) against the calibration curve. The lower limit of quantification (LLOQ) can be as low as 0.01 ng/mL.[8][9]
Protocol 2: Assessment of OATP1B Inhibition in a CKD Population using CPI
1. Study Design: a. Recruit a cohort of subjects with varying degrees of CKD (mild, moderate, severe) and a control group of healthy volunteers. b. Collect baseline plasma samples from all subjects to determine their pre-dose CPI concentrations.[12]
2. DDI Study: a. Administer a single dose of the investigational drug (potential OATP1B inhibitor). b. Collect serial plasma samples over a specified time course (e.g., 0-24 hours).
3. Sample Analysis: a. Analyze the plasma samples for CPI concentrations using a validated bioanalytical method (as described in Protocol 1).
4. Pharmacokinetic Analysis: a. Calculate the area under the plasma concentration-time curve (AUC) for CPI for each subject, both at baseline and after administration of the investigational drug. b. Determine the AUC ratio (AUCR) of CPI (AUC with inhibitor / AUC at baseline). c. Compare the AUCR values across the different CKD stages and the healthy volunteer group to assess the impact of CKD on the magnitude of the DDI.
Visualizations
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aliribio.com [aliribio.com]
- 11. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Elevated Urine Coproporphyrin I Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the interpretation of elevated urine coproporphyrin I levels.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of elevated total urinary coproporphyrin levels?
A1: Elevated total urinary coproporphyrin, or coproporphyrinuria, is a nonspecific finding and can be associated with a wide range of conditions. Mild to moderate increases are often due to non-porphyric liver diseases, alcohol consumption, fasting, or exposure to certain drugs or heavy metals.[1][2][3][4] It is a common misconception to equate all instances of coproporphyrinuria with porphyria.[1][5] Porphyrias, a group of genetic disorders of heme synthesis, can cause significant elevations in urinary porphyrins, but specific patterns of porphyrin excretion are crucial for diagnosis.[3][6]
Q2: What is the significance of measuring coproporphyrin isomers I and III?
A2: Differentiating between this compound and III isomers is critical for differential diagnosis. In healthy individuals, coproporphyrin III is the predominant isomer in urine.[7] An altered ratio of this compound to III can be indicative of specific underlying conditions. For instance, a significantly increased proportion of urinary this compound is a hallmark of certain genetic and acquired disorders affecting hepatic excretion.[7][8][9]
Q3: How do liver diseases affect urinary this compound levels?
A3: Various liver diseases can lead to increased urinary excretion of coproporphyrins, particularly this compound.[7][10][11][12] This is often due to impaired biliary excretion of coproporphyrins, which are normally eliminated through bile.[1][7] Consequently, they are redirected to the bloodstream and excreted in the urine. However, the pattern of porphyrin excretion in liver disease can be variable and is not always correlated with the severity or type of liver dysfunction.[10]
Q4: Can medications induce elevated this compound levels?
A4: Yes, a number of drugs can induce coproporphyrinuria.[1] This can occur through various mechanisms, including the induction of enzymes involved in heme synthesis or by inhibiting organic anion transporters in the liver that are responsible for biliary excretion of coproporphyrins.[1][13][14][15] It is crucial to review a patient's medication history when interpreting elevated coproporphyrin levels.
Troubleshooting Guides
Issue 1: Unexpectedly High this compound to III Ratio in a Urine Sample
Possible Causes and Troubleshooting Steps:
-
Genetic Conditions:
-
Dubin-Johnson Syndrome: Characterized by a significant reversal of the normal coproporphyrin isomer ratio in urine, with this compound accounting for over 80% of the total, while total urinary coproporphyrin levels are typically normal.[8][9][16] This is due to a mutation in the ABCC2 gene, which codes for the MRP2 transporter involved in biliary excretion.[16]
-
Rotor Syndrome: In this condition, total urinary coproporphyrin is elevated (2- to 5-fold), with this compound making up approximately 65% of the total.[8][16] It results from mutations in the SLCO1B1 and SLCO1B3 genes, leading to impaired hepatic storage of bilirubin (B190676) and other organic anions.[16][17]
-
-
Liver Dysfunction:
-
Sample pH:
-
The pH of the urine sample can influence the isomer ratio. Acidic urine may show a higher percentage of isomer I.[18] Ensure that the sample pH is within the appropriate range or consider this as a potential confounding factor.
-
Issue 2: Mild to Moderate Elevation of Total Coproporphyrins with a Normal Isomer Ratio
Possible Causes and Troubleshooting Steps:
-
Non-Specific Coproporphyrinuria: This is a common finding and can be associated with:
-
Porphyrias:
-
While less specific, elevated coproporphyrins can be a feature of some porphyrias, such as Hereditary Coproporphyria (HCP) and Variegate Porphyria (VP).[3][12] However, in these cases, other porphyrins and porphyrin precursors (like porphobilinogen) are typically also elevated, especially during acute attacks.[3]
-
Issue 3: Inconsistent or Non-Reproducible Urine Porphyrin Results
Possible Causes and Troubleshooting Steps:
-
Improper Sample Collection and Handling:
-
Porphyrins are light-sensitive. Urine samples must be protected from light during and after collection by using an opaque container or wrapping the container in aluminum foil.[22][23][24]
-
Samples should be refrigerated or frozen shortly after collection to prevent degradation.[22][23]
-
For 24-hour urine collections, the use of a preservative like sodium carbonate may be required to maintain pH stability.[22][23]
-
-
Analytical Method Variability:
Data Presentation
Table 1: Reference Ranges for Urinary Coproporphyrins in Adults
| Analyte | Reference Range (24-hour urine) | Reference Range (Random urine) |
| Total Coproporphyrins | < 221 nmol/day[27] | < 22 µmol/mol creatinine[27] |
| This compound | 0-15 µg/L[28] | 7.1 - 48.7 mcg/g creatinine[29] |
| Coproporphyrin III | 0-49 µg/L[28] |
Note: Reference ranges may vary between laboratories. It is essential to consult the specific laboratory's reference intervals.
Table 2: Differentiating Dubin-Johnson and Rotor Syndromes based on Urinary Coproporphyrin Analysis
| Feature | Dubin-Johnson Syndrome | Rotor Syndrome |
| Total Urinary Coproporphyrin | Normal[8][16] | Increased (2- to 5-fold)[8][16] |
| Urinary this compound (% of total) | > 80%[8][9][16] | ~65%[8][16] |
| Genetic Basis | Mutation in ABCC2 gene (MRP2 transporter)[16] | Mutations in SLCO1B1 and SLCO1B3 genes (OATP1B1 and OATP1B3 transporters)[16][17] |
Experimental Protocols
Key Experiment: Analysis of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify uroporphyrin, this compound, and coproporphyrin III in a urine sample.
Methodology Outline:
-
Sample Preparation:
-
Collect a random or 24-hour urine sample, ensuring it is protected from light and kept refrigerated or frozen until analysis.[22][23][24]
-
Acidify a urine aliquot with hydrochloric acid to a pH below 2.5.[30][31]
-
Centrifuge the sample to remove any particulate matter.[31][32]
-
The supernatant is then ready for injection into the HPLC system.[30][32]
-
-
HPLC Analysis:
-
System: A binary HPLC gradient system equipped with a fluorescence detector.[32]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate/acetic acid) and an organic solvent (e.g., acetonitrile/methanol).[25]
-
Detection: Fluorescence detection is employed, with excitation typically around 400-405 nm and emission measured at approximately 620 nm.[31]
-
-
Quantification:
-
The concentration of each porphyrin is determined by comparing the peak area or height from the sample chromatogram to that of a known concentration in a calibrator.[30][31]
-
Results for random urine samples are often normalized to the creatinine (B1669602) concentration.[33]
-
Mandatory Visualization
Caption: Differential diagnosis workflow for elevated urine this compound.
Caption: Experimental workflow for urinary porphyrin analysis by HPLC.
References
- 1. Understanding Coproporphyrins and Their Disposition: Coproporphyrinuria is Common, of Diverse Cause, and Rarely Indicates Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coproporphyrin III - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 4. understanding-coproporphyrins-and-their-disposition-coproporphyrinuria-is-common-of-diverse-cause-and-rarely-indicates-porphyria - Ask this paper | Bohrium [bohrium.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Porphyria Testing and Diagnosis for Healthcare Providers — United Porphyrias Association [porphyria.org]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Rotor Syndrome Presenting as Dubin-Johnson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotor Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Urinary porphyrins in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased Porphyrins in Primary Liver Cancer Mainly Reflect a Parallel Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. Drugs and acute porphyrias: reasons for a hazardous relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-induced porphyrias [cadrj.com]
- 16. lecturio.com [lecturio.com]
- 17. Rotor syndrome - Wikipedia [en.wikipedia.org]
- 18. The isomer ratios of urinary coproporphyrins I--IV are pH-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hereditary Coproporphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Porphyria - Wikipedia [en.wikipedia.org]
- 21. labcorp.com [labcorp.com]
- 22. porphyriafoundation.org [porphyriafoundation.org]
- 23. Test Details [utmb.edu]
- 24. nhstayside.scot.nhs.uk [nhstayside.scot.nhs.uk]
- 25. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. shimadzu.com [shimadzu.com]
- 27. Reference intervals for 24-hour and random urine porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. labcorp.com [labcorp.com]
- 29. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. eaglebio.com [eaglebio.com]
- 32. chromsystems.com [chromsystems.com]
- 33. Porphyrins & Porphobilinogen [healthcare.uiowa.edu]
Technical Support Center: Enhancing the Reliability of Coproporphyrin I as an OATP1B Biomarker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Coproporphyrin I (CP-I) as a reliable endogenous biomarker for Organic Anion Transporting Polypeptide 1B (OATP1B) activity.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of CP-I as an OATP1B biomarker.
| Issue | Potential Causes | Recommended Solutions |
| High variability in baseline CP-I plasma concentrations | Genetic Polymorphisms: Genetic variants in the SLCO1B1 gene, which encodes for the OATP1B1 transporter, can significantly affect baseline CP-I levels. For instance, individuals carrying the OATP1B1*15 allele tend to have higher baseline plasma CP-I concentrations[1][2]. Disease States: Conditions such as chronic kidney disease (CKD) can lead to increased baseline plasma concentrations of CP-I[3][4]. Endogenous Substances: The presence of uremic toxins, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been shown to correlate with increased plasma CP-I levels[1]. | Genotyping: Genotype study participants for relevant SLCO1B1 polymorphisms to stratify the data and account for genetic variability. Subject Screening: Carefully screen and characterize the health status of study subjects, particularly for renal function. Measure Concomitant Factors: When feasible, measure potential endogenous interfering substances to assess their impact on CP-I levels. |
| Unexpected changes in CP-I concentrations unrelated to OATP1B inhibition | Sample Handling and Stability: Coproporphyrins are known to be photosensitive, and improper handling or storage can lead to degradation and inaccurate measurements[5]. Analytical Method Variability: Differences in analytical methodologies, such as HPLC or LC-MS/MS, and their validation can introduce variability[5][6][7][8]. | Standardized Sample Handling: Protect samples from light at all times. Use appropriate anticoagulants (e.g., EDTA) and store plasma/urine samples at -20°C or lower for long-term stability[6]. Validated Analytical Methods: Employ a validated, sensitive, and specific analytical method for CP-I quantification. Ensure consistency in the methodology across all samples in a study. |
| Poor correlation between CP-I levels and OATP1B substrate drug exposure | Complex Drug-Drug Interactions (DDIs): The investigational drug may be involved in multiple DDI mechanisms beyond OATP1B inhibition, such as inhibition or induction of other transporters (e.g., BCRP, P-gp) or metabolic enzymes (e.g., CYP3A4)[9]. Differential Sensitivity: CP-I is a more sensitive biomarker for OATP1B1 than OATP1B3[10]. The probe drug may have different affinities for OATP1B1 and OATP1B3. | Mechanistic Delineation: Utilize CP-I as a selective OATP1B biomarker to dissect complex DDIs. If CP-I levels do not change but the probe drug's exposure does, it suggests other mechanisms are at play[9]. Consider Transporter Specificity: When interpreting results, consider the relative contribution of OATP1B1 and OATP1B3 to the transport of both CP-I and the co-administered drug. |
Frequently Asked Questions (FAQs)
1. Why is this compound considered a good endogenous biomarker for OATP1B activity?
This compound (CP-I) is a metabolite of heme synthesis that is predominantly cleared from the blood by hepatic OATP1B transporters (specifically OATP1B1 and OATP1B3)[11][12]. Inhibition of these transporters leads to an increase in plasma concentrations of CP-I. Its sensitivity and specificity to OATP1B inhibition have been validated in clinical studies, making it a reliable tool for assessing OATP1B-mediated drug-drug interactions (DDIs) without the need to administer an exogenous probe drug[13][14].
2. What is the difference between this compound and Coproporphyrin III as OATP1B biomarkers?
Both CP-I and CP-III are isomers and endogenous substrates of OATP1B transporters[10][11]. However, studies have shown that CP-I is a more sensitive and selective biomarker for OATP1B1 activity compared to CP-III[10][15]. Plasma concentrations of CP-I show a more robust increase upon OATP1B1 inhibition and a stronger correlation with genetic polymorphisms of OATP1B1[10][16].
3. What are the key endogenous and exogenous factors that can influence CP-I levels?
-
Endogenous Factors:
-
Genetic Polymorphisms: Variants in the SLCO1B1 gene are a major determinant of baseline CP-I levels[1][2][16].
-
Disease States: Chronic kidney disease is associated with elevated plasma CP-I concentrations[3][4].
-
Uremic Toxins: Accumulation of certain uremic toxins, like CMPF, can increase plasma CP-I[1].
-
Inflammatory Cytokines: While investigated, inflammatory cytokines like IL-6 and TNF-α do not appear to have a clinically significant effect on OATP1B activity as measured by CP-I[1].
-
-
Exogenous Factors:
-
Inhibitory Drugs: Co-administration of drugs that are OATP1B inhibitors (e.g., rifampicin, cyclosporine A, glecaprevir) will increase plasma CP-I concentrations[10][11][12].
-
Diet: While diet can influence porphyrin excretion in the context of porphyrias, there is limited evidence to suggest that specific dietary components significantly and acutely alter plasma CP-I concentrations in a way that would confound its use as a biomarker for OATP1B DDI studies[17][18][19][20].
-
4. How should I collect and handle samples for CP-I analysis?
Proper sample handling is critical for reliable CP-I measurement.
-
Collection: Collect blood samples in tubes containing an anticoagulant such as EDTA. For urine samples, a 24-hour or first-morning void can be used[21].
-
Processing: Separate plasma by centrifugation as soon as possible.
-
Light Protection: Coproporphyrins are light-sensitive. All samples should be protected from light during collection, processing, and storage to prevent degradation[5][22].
-
Storage: Samples should be stored frozen at -20°C or, for longer-term storage, at -80°C. CP-I in urine has been shown to be stable for at least 12 months at -20°C[6].
5. What is the recommended analytical method for CP-I quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended method for the sensitive and specific quantification of CP-I in plasma and urine[5][23]. High-performance liquid chromatography (HPLC) with fluorescence detection is also a viable method[6]. The method should be thoroughly validated for linearity, precision, accuracy, and stability according to regulatory guidelines[6][7][8].
Quantitative Data Summary
Table 1: Impact of SLCO1B1 Genotype on Baseline Plasma CP-I Concentrations
| OATP1B1 Function Group (based on SLCO1B1 haplotype) | Change in Fasting Plasma CP-I Concentration vs. Normal Function Group |
| Poor (5 and *15 haplotypes) | 68% higher[15][16] |
| Decreased | 7% higher[15][16] |
| Increased (14 and *20 haplotypes) | 10% lower[15][16] |
| Highly Increased | 23% lower[15][16] |
Table 2: Effect of OATP1B Inhibitors on Plasma CP-I and CP-III (Preclinical Data)
| Inhibitor (Dose, Route) | Species | Fold Increase in Plasma AUC (CP-I) | Fold Increase in Plasma AUC (CP-III) |
| Cyclosporin A (100 mg/kg, oral) | Cynomolgus Monkey | 2.6-fold[11][12] | 5.2-fold[11][12] |
| Rifampicin (15 mg/kg, oral) | Cynomolgus Monkey | 2.7-fold[11][12] | 3.6-fold[11][12] |
Experimental Protocols
1. Protocol for Quantification of CP-I and CP-III in Human Urine by UHPLC-MS/MS
This protocol is a summary of a validated method for quantifying CP-I and CP-III in human urine[7][24][25].
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 380 µL of charcoal-stripped urine (for calibration standards) or study sample, add 20 µL of a working solution containing internal standards (e.g., CP-I ¹⁵N₄ and CP-III d₈).
-
-
Chromatographic Separation:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 150 mm) is suitable[8].
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C[8].
-
-
Mass Spectrometric Detection:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Transitions: Monitor the specific precursor-to-product ion transitions for CP-I, CP-III, and their respective stable isotope-labeled internal standards. For CP-I and CP-III, the transition m/z 655.3 → 596.3 is commonly used[5].
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of CP-I and CP-III in the study samples is determined by interpolating their peak area ratios from the calibration curve. The calibration curve typically ranges from 1 to 100 ng/mL[7][24].
-
2. Protocol for In Vitro OATP1B1/1B3 Uptake Assay
This protocol describes a general method to assess whether CP-I is a substrate of OATP1B transporters in vitro[11][12].
-
Cell Lines: Use human embryonic kidney (HEK) 293 cells stably transfected with the gene for human OATP1B1 (SLCO1B1) or OATP1B3 (SLCO1B3). Use mock-transfected cells (parental HEK293 cells) as a negative control.
-
Cell Culture: Culture the cells in appropriate media and conditions until they form a confluent monolayer in 96-well plates.
-
Uptake Experiment:
-
Wash the cell monolayers with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells in the uptake buffer for approximately 10 minutes at 37°C.
-
Initiate the uptake by adding the uptake buffer containing CP-I (e.g., at a concentration of 3 µM) with or without a known OATP1B inhibitor (e.g., 100 µM rifampicin).
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).
-
Analyze the concentration of CP-I in the cell lysate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
Compare the uptake rate in the OATP1B-expressing cells to the mock-transfected cells. A significantly higher uptake in the transfected cells indicates that CP-I is a substrate.
-
Assess the effect of the inhibitor. A significant reduction in uptake in the presence of the inhibitor confirms OATP1B-mediated transport.
-
Visualizations
Caption: OATP1B-mediated uptake of this compound into hepatocytes and its inhibition.
Caption: Experimental workflow for CP-I biomarker analysis.
Caption: Factors influencing plasma this compound concentrations.
References
- 1. Factors Influencing Plasma Coproporphyrin-I Concentration as Biomarker of OATP1B Activity in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substantially Increased Plasma Coproporphyrin-I Concentrations Associated With OATP1B1*15 Allele in Japanese General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FACTORS AFFECTING THE EXCRETION OF PORPHYRIN PRECURSORS BY PATIENTS WITH ACUTE INTERMITTENT PORPHYRIA. I. THE EFFECT OF DIET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nutrition in the Acute Porphyrias - American Porphyria Foundation [porphyriafoundation.org]
- 19. Diet and Nutrition - American Porphyria Foundation [porphyriafoundation.org]
- 20. Diet Information for All Porphyrias - American Porphyria Foundation [porphyriafoundation.org]
- 21. This compound | Rupa Health [rupahealth.com]
- 22. Porphyria - Wikipedia [en.wikipedia.org]
- 23. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. snu.elsevierpure.com [snu.elsevierpure.com]
- 25. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Coproporphyrin I and Rosuvastatin as OATP1B1 Probes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate probe substrate is critical for accurately assessing the drug-drug interaction (DDI) potential of investigational drugs with the hepatic uptake transporter OATP1B1. This guide provides an objective comparison of two commonly used probes: the endogenous biomarker Coproporphyrin I (CP-I) and the exogenous drug rosuvastatin (B1679574), supported by experimental data and detailed protocols.
Introduction to OATP1B1 Probes
Organic anion transporting polypeptide 1B1 (OATP1B1) is a key transporter expressed on the sinusoidal membrane of hepatocytes, mediating the uptake of a wide range of endogenous compounds and xenobiotics from the blood into the liver. Inhibition of OATP1B1 can lead to significant increases in the plasma concentrations of its substrates, potentially causing adverse drug reactions. Therefore, regulatory agencies recommend evaluating the OATP1B1 inhibition potential of new molecular entities. This is typically achieved by conducting clinical DDI studies using a sensitive and specific OATP1B1 probe substrate.
This compound (CP-I), a heme biosynthesis byproduct, has emerged as a promising endogenous biomarker for OATP1B1 activity.[1][2] Its plasma concentrations are sensitive to OATP1B1 inhibition.[3] Rosuvastatin, a widely prescribed statin, is an established clinical probe for OATP1B1 and is recommended by regulatory bodies for use in DDI studies.[4] This guide will compare the performance of CP-I and rosuvastatin as OATP1B1 probes, highlighting their respective advantages and limitations.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for CP-I and rosuvastatin as OATP1B1 probes.
Table 1: General Characteristics and Selectivity
| Feature | This compound (CP-I) | Rosuvastatin |
| Probe Type | Endogenous Biomarker | Exogenous Drug (Statin) |
| Primary Transporter(s) | OATP1B1, OATP1B3 | OATP1B1, OATP1B3, OATP2B1, BCRP, NTCP |
| Selectivity for OATP1B1 | Considered more selective for OATP1B function.[5] Changes in CP-I levels are more directly attributed to OATP1B1/3 inhibition.[6][7] | Less selective. Its disposition is also influenced by other transporters like BCRP, which can confound the interpretation of DDI studies.[5][8] |
| Regulatory Acceptance | Increasingly accepted and recommended for early assessment of DDI risk.[1][3] | Well-established and recommended by FDA and other agencies for clinical DDI studies.[4] |
Table 2: Clinical Drug-Drug Interaction (DDI) Data with OATP1B1 Inhibitors
| Inhibitor | Probe Substrate | Fold-Increase in AUC | Fold-Increase in Cmax | Reference |
| Rifampicin (600 mg, single oral dose) | Pitavastatin (more selective OATP1B probe) | 5.7 | - | [9] |
| Rifampicin (600 mg, single IV dose) | Pitavastatin | 7.6 | - | [9] |
| Rifampicin (600 mg, single oral dose) | Rosuvastatin (5 mg) | 4.4 | - | [9] |
| Rifampicin (600 mg, single IV dose) | Rosuvastatin (5 mg) | 3.3 | - | [9] |
| Glecaprevir/Pibrentasvir | This compound | Significant increase correlated with inhibitor exposure | Significant increase correlated with inhibitor exposure | [10][11] |
| Cedirogant | Rosuvastatin | 1.55 | 2.41 | [7] |
| Cedirogant | This compound | No significant change | No significant change | [7] |
Note: Direct comparative studies with identical inhibitors and study designs for both CP-I and rosuvastatin are limited. The data presented is from different studies and is for illustrative purposes.
Experimental Protocols
Measurement of Plasma this compound
Objective: To determine the plasma concentrations of CP-I as a biomarker for OATP1B1 activity.
Methodology:
-
Sample Collection: Collect blood samples in EDTA-containing tubes at baseline and at various time points after administration of the investigational drug. Protect samples from light immediately after collection.
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -70°C or below until analysis.
-
Bioanalysis:
-
Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., ¹³C-labeled CP-I) to the plasma samples.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for CP-I and the internal standard.
-
-
-
Data Analysis: Calculate the plasma concentrations of CP-I based on the standard curve. Assess the impact of the investigational drug by comparing the area under the concentration-time curve (AUC) and maximum concentration (Cmax) of CP-I before and after treatment.[10]
Rosuvastatin Drug-Drug Interaction Study
Objective: To evaluate the effect of an investigational drug on the pharmacokinetics of rosuvastatin.
Methodology:
-
Study Design: Conduct a randomized, crossover clinical study in healthy volunteers.
-
Treatment Periods:
-
Reference Period: Administer a single oral dose of rosuvastatin (e.g., 5 mg or 10 mg).
-
Test Period: Administer the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of rosuvastatin.
-
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and up to 72 hours post-rosuvastatin dose) during both treatment periods.
-
Bioanalysis:
-
Sample Preparation: Extract rosuvastatin and an appropriate internal standard from plasma samples using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify rosuvastatin concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters of rosuvastatin, including AUC from time zero to infinity (AUC₀-inf) and Cmax, for both treatment periods.
-
Statistical Analysis: Determine the geometric mean ratios (test/reference) and 90% confidence intervals for AUC₀-inf and Cmax of rosuvastatin to assess the magnitude of the DDI.[9][12]
Visualizations
Caption: OATP1B1-mediated uptake of rosuvastatin and CP-I into hepatocytes and its inhibition.
Caption: Experimental workflows for CP-I and rosuvastatin DDI studies.
Caption: Decision tree for assessing OATP1B1 DDI risk using CP-I and rosuvastatin.
Discussion and Conclusion
The choice between this compound and rosuvastatin as an OATP1B1 probe depends on the stage of drug development and the specific questions being addressed.
This compound offers the significant advantage of being an endogenous biomarker. This eliminates the need to administer an exogenous probe drug, allowing for the assessment of OATP1B1 inhibition in early-phase clinical trials, such as first-in-human and dose-escalation studies, without the complexities of a separate DDI study.[3] Its greater selectivity for OATP1B function can provide a clearer signal of OATP1B1/3 inhibition.[5] For instance, in a study with cedirogant, rosuvastatin exposure was increased, but CP-I levels remained unchanged, correctly pointing towards inhibition of BCRP rather than OATP1B.[7] This highlights the utility of CP-I in deconvoluting complex DDI mechanisms.
Rosuvastatin , on the other hand, is a well-established and regulatory-accepted probe for definitive clinical DDI studies.[4] Its pharmacokinetics are well-characterized, and a wealth of historical data is available for comparison. However, its promiscuous nature as a substrate for multiple transporters (OATP1B1, OATP1B3, OATP2B1, BCRP) can complicate data interpretation.[5][8] An observed interaction with rosuvastatin may not be solely attributable to OATP1B1 inhibition, potentially requiring further investigation.
References
- 1. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B‐Mediated Drug–Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Intestinal OATP2B1 by the Calcium Receptor Antagonist Ronacaleret Results in a Significant Drug-Drug Interaction by Causing a 2-Fold Decrease in Exposure of Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. More Power to OATP1B1: An Evaluation of Sample Size in Pharmacogenetic Studies Using a Rosuvastatin PBPK Model for Intestinal, Hepatic, and Renal Transporter-Mediated Clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Coproporphyrin I as an OATP Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of OATP Transporters and the Need for Reliable Biomarkers
Organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are crucial transporters expressed on the basolateral membrane of hepatocytes. They govern the hepatic uptake of a wide array of endogenous substances (e.g., bilirubin, bile acids) and xenobiotics, including many clinically important drugs like statins, antivirals, and certain chemotherapeutics. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in elevated systemic exposure of substrate drugs and potential toxicity.
Regulatory agencies emphasize the need to evaluate the DDI potential of new chemical entities with OATP transporters.[1] This has driven the search for sensitive and specific endogenous biomarkers that can reflect OATP function in vivo, potentially streamlining clinical DDI studies.[1][2] Coproporphyrin I (CP-I), a byproduct of the heme biosynthesis pathway, has emerged as a promising and widely investigated endogenous biomarker for OATP1B activity.[3] This guide provides a comprehensive cross-species comparison of CP-I, presenting supporting experimental data, detailed protocols, and a comparison with alternative biomarkers to aid researchers in its application.
Mechanism of Action: OATP-Mediated Transport of this compound
CP-I is cleared from the bloodstream primarily through hepatic uptake mediated by OATP1B1 and OATP1B3.[3][4] While both transporters facilitate its entry into hepatocytes, in vitro studies have shown that CP-I has a significantly higher affinity for OATP1B1 (Kₘ ≈ 0.13 µM) compared to OATP1B3 (Kₘ ≈ 3.95 µM).[2] Considering that the expression of OATP1B1 in the human liver is about three times higher than OATP1B3, OATP1B1 is considered the primary contributor to the hepatic uptake of CP-I.[2] Once inside the hepatocyte, CP-I is effluxed into the bile, a process mediated by transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2). Inhibition of OATP1B transporters on the hepatocyte surface leads to a "traffic jam," causing CP-I to accumulate in the systemic circulation, where its increased concentration can be measured in plasma.
Data Presentation: A Cross-Species Comparison
The utility of an OATP biomarker in preclinical species hinges on its translational relevance to humans. Cynomolgus monkeys are considered a good model as their OATP transporters share a high degree of sequence homology with human orthologs (91.9% for OATP1B1).[5] Rodents are also used, but interspecies differences in transporter expression and function are more pronounced.[6]
Table 1: Baseline Plasma Concentrations of this compound
This table summarizes the typical baseline (pre-dose) concentrations of CP-I observed in the plasma of humans and common preclinical species.
| Species | Baseline CP-I Concentration (ng/mL) | Baseline CP-I Concentration (nM) | Reference(s) |
| Human | 0.5 - 0.9 | ~0.76 - 1.37 | [7] |
| Cynomolgus Monkey | 0.8 - 2.5 | ~1.22 - 3.81 | [8][9] |
| Rat | 1.5 - 4.0 | ~2.29 - 6.10 | [10] |
| Mouse (WT) | ~1.8 | ~2.75 | [11][12] |
Note: Concentrations can vary based on analytical methods, fasting status, and population genetics.
Table 2: Effect of OATP Inhibitors on Plasma CP-I Exposure (AUC Fold-Change)
This table compares the magnitude of increase in the Area Under the Curve (AUC) of plasma CP-I following the administration of potent OATP inhibitors across species. This fold-change is a key indicator of biomarker sensitivity.
| Species | OATP Inhibitor | Dose | CP-I AUC Fold-Change | Reference(s) |
| Human | Rifampicin | 600 mg | 3.4 - 4.0 | [13] |
| Cynomolgus Monkey | Cyclosporin A | 100 mg/kg, oral | 2.6 | [8][11] |
| Rifampicin | 15 mg/kg, oral | 2.7 | [8][11] | |
| Mouse (Oatp1a/1b KO) | N/A (Genetic Knockout) | N/A | 7.1 - 18.4 | [11][12] |
The data demonstrates a clear and significant increase in CP-I exposure upon OATP inhibition across species, supporting its role as a responsive biomarker. The cynomolgus monkey shows a response magnitude that is reasonably translational to humans for these inhibitors.[8]
Comparison with Alternative OATP Biomarkers
While CP-I is a well-established biomarker, it is not the only option. Its isomer, Coproporphyrin III (CP-III), and certain conjugated bile acids have also been evaluated.
-
Coproporphyrin III (CP-III): CP-III is also a substrate of OATP1B1 and OATP1B3. However, it is considered less specific than CP-I because it is also transported by OATP2B1.[14] Clinical studies have consistently shown that CP-I is a more sensitive and reliable marker for OATP1B1 inhibition than CP-III.[2][3] For instance, upon administration of the OATP1B1/1B3 inhibitor glecaprevir, the increase in CP-I exposure showed a strong correlation with inhibitor concentration, whereas the correlation for CP-III was modest to non-existent.[2]
-
Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G): Recent studies in human subjects with different OATP1B1 genetic variants (polymorphisms) have identified GCDCA-3G as a potentially more sensitive biomarker for OATP1B1 function than CP-I.[4][15] One study concluded that while CP-I outperforms CP-III, GCDCA-3G is an even more sensitive biomarker for detecting altered OATP1B1 function.[16] However, more research is needed to validate its performance in preclinical species and its response to a wider range of inhibitors.
Table 3: Performance Comparison of OATP Biomarker Candidates in Humans
| Biomarker | Primary Transporters | Sensitivity for OATP1B1 | Specificity | Overall Recommendation |
| This compound | OATP1B1, OATP1B3 | High | Good | Recommended: Well-validated, good translatability from monkeys. |
| Coproporphyrin III | OATP1B1, OATP1B3, OATP2B1 | Moderate | Lower than CP-I | Use with caution: Less sensitive and specific than CP-I. |
| GCDCA-3G | OATP1B1 | Potentially Very High | High | Promising: May be more sensitive than CP-I but requires more cross-species validation. |
Experimental Protocols: Quantification of this compound
The standard method for quantifying CP-I in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
General Protocol for Plasma Sample Analysis
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an anticoagulant (e.g., K₂EDTA).
-
Crucially, protect samples from light at all times , as porphyrins are photosensitive. Use amber tubes or wrap standard tubes in foil.
-
Centrifuge the blood to separate plasma.
-
Store plasma samples at -70°C or lower until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice, protected from light.
-
To a small volume of plasma (e.g., 50-100 µL), add a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled CP-I) to account for matrix effects and extraction variability.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio).
-
Vortex the mixture thoroughly to ensure complete precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography: Use a reverse-phase column (e.g., C18). Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both CP-I and its internal standard, ensuring high selectivity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known CP-I concentrations prepared in a matching matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of CP-I in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Recommendations
This compound is a robust and well-validated endogenous biomarker for assessing the DDI risk associated with the inhibition of hepatic OATP1B transporters.
-
Cross-Species Translatability: CP-I has demonstrated utility in both humans and preclinical species. The cynomolgus monkey, in particular, provides a reasonably predictive model for human OATP1B-mediated DDIs, showing comparable fold-increases in CP-I exposure upon inhibition.[8]
-
Superiority over CP-III: For assessing OATP1B function, CP-I is demonstrably superior to its isomer CP-III due to its higher specificity and sensitivity.[2]
-
Clinical Application: Measurement of CP-I in early-phase clinical trials can help validate or dismiss in vitro findings, providing a more accurate assessment of a new drug's DDI potential and potentially avoiding the need for dedicated DDI studies with a probe substrate.
-
Future Outlook: While CP-I is a reliable tool, emerging biomarkers like GCDCA-3G may offer even greater sensitivity for OATP1B1.[16] Researchers should consider the specific context of their study when selecting a biomarker. For now, CP-I remains the industry standard, supported by a wealth of preclinical and clinical data.
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oatp1b1 - cynomolgus monkey - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter‐Individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatic uptake in the dog: comparison of uptake in hepatocytes and human embryonic kidney cells expressing dog organic anion-transporting polypeptide 1B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Coproporphyrin I as a Selective OATP1B Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of drug-drug interactions (DDIs) involving the hepatic organic anion-transporting polypeptides 1B1 and 1B3 (OATP1B) is a critical aspect of drug development. Inhibition of these transporters can lead to clinically significant adverse drug reactions. Consequently, the validation of sensitive and selective endogenous biomarkers to monitor OATP1B activity is of paramount importance. This guide provides a comprehensive comparison of Coproporphyrin I (CPI) as a selective OATP1B biomarker, supported by experimental data and detailed methodologies.
Executive Summary
This compound (CPI), a metabolite of heme biosynthesis, has emerged as a promising endogenous biomarker for OATP1B activity.[1] Extensive research has demonstrated its sensitivity and selectivity in detecting OATP1B inhibition.[1][2] This guide will delve into the experimental evidence supporting the use of CPI, compare its performance with other potential biomarkers, and provide detailed protocols for its evaluation.
Data Presentation: Quantitative Comparison of OATP1B Biomarkers
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the performance of CPI with other biomarkers in response to OATP1B inhibition or genetic variation.
Table 1: In Vivo Effects of OATP1B Inhibitors on Plasma Biomarker Concentrations
| Biomarker | OATP1B Inhibitor | Fold Increase in Plasma AUC | Fold Increase in Plasma Cmax | Species | Reference |
| This compound | Cyclosporin A (100 mg/kg) | 2.6 | - | Cynomolgus Monkey | [3] |
| Rifampicin (B610482) (15 mg/kg) | 2.7 | - | Cynomolgus Monkey | [3] | |
| Glecaprevir/Pibrentasvir | Correlated with inhibitor exposure | Correlated with inhibitor exposure | Human | [4] | |
| Mild OATP1B inhibitor | 1.4 | - | Human | [2] | |
| Coproporphyrin III | Cyclosporin A (100 mg/kg) | 5.2 | - | Cynomolgus Monkey | [3] |
| Rifampicin (15 mg/kg) | 3.6 | - | Cynomolgus Monkey | [3] | |
| Glecaprevir/Pibrentasvir | No correlation with inhibitor AUC | Modest correlation with inhibitor Cmax | Human | [4] | |
| Rosuvastatin (B1679574) (RSV) | OATP1B Inhibitors | Increased | - | Cynomolgus Monkey | [3] |
| Pitavastatin (B1663618) | Mild OATP1B inhibitor | 1.5 | - | Human | [2] |
Table 2: Impact of OATP1B1 Genetic Polymorphism (SLCO1B1 c.521T>C) on Fasting Plasma Biomarker Concentrations
| Biomarker | OATP1B1 Function Group | % Change in Concentration vs. Normal Function | P-value | Reference |
| This compound | Poor | 68% higher | 1.74 x 10⁻¹⁰ | [5] |
| Decreased | 7% higher | 0.0385 | [5] | |
| Increased | 10% lower | 0.0087 | [5] | |
| Highly Increased | 23% lower | 0.0387 | [5] | |
| Coproporphyrin III | Poor | 27% higher | 0.0071 | [5] |
| GCDCA-3G | - | More sensitive than CPI | < 0.0001 | [5][6] |
Table 3: Performance of Plasma Biomarkers in Detecting Poor OATP1B1 Function
| Biomarker | Area Under the Precision-Recall Curve (AUPRC) (95% CI) | Area Under the Receiver Operating Characteristic Curve (AUROC) (95% CI) | Reference |
| This compound | 0.388 (0.197, 0.689) | 0.888 (0.851, 0.919) | [5] |
| Coproporphyrin III | 0.0798 (0.0485, 0.203) | 0.731 (0.682, 0.776) | [5] |
| GCDCA-3G | 0.389 higher than CPI | 0.100 higher than CPI | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Objective: To determine if a compound is a substrate of a specific transporter (e.g., OATP1B1, OATP1B3).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with the gene encoding the transporter of interest (e.g., hOATP1B1, hOATP1B3) are cultured to confluence in 24-well plates.[3][7] Parental HEK293 cells (mock-transfected) are used as a negative control.[8]
-
Uptake Assay:
-
Cells are washed with pre-warmed Krebs-Henseleit buffer.
-
The test compound (e.g., CPI, CPIII) is added to the buffer at a specified concentration (e.g., 3 µM) and incubated with the cells for a defined period.[8]
-
To confirm transporter-mediated uptake, a known inhibitor of the transporter (e.g., 100 µM rifampicin for OATP1B) is co-incubated with the test compound in a separate set of wells.[8]
-
-
Sample Analysis: After incubation, the cells are washed with ice-cold buffer to stop the uptake process and then lysed. The intracellular concentration of the test compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The uptake rate in the transporter-expressing cells is compared to that in the mock-transfected cells. A significantly higher uptake in the transfected cells, which is inhibited by a known inhibitor, indicates that the compound is a substrate of the transporter.[8]
Objective: To evaluate the effect of an investigational drug on the pharmacokinetics of an OATP1B substrate (endogenous or exogenous).
Methodology:
-
Study Population: Healthy volunteers meeting specific inclusion and exclusion criteria are enrolled.[4] Participants are typically required to abstain from alcohol, grapefruit, and other substances known to interfere with drug metabolism and transport.[4]
-
Study Design: A crossover design is often employed.
-
Baseline Period: Plasma concentrations of the endogenous biomarker (e.g., CPI) are measured at multiple time points to establish a baseline profile.[4]
-
Treatment Period: Participants are administered the investigational drug (potential OATP1B inhibitor). Serial blood samples are collected to measure the concentrations of both the investigational drug and the biomarker.[4]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for the biomarker during both the baseline and treatment periods.[4]
-
The ratios of these parameters (e.g., AUC ratio, Cmax ratio) are determined to quantify the magnitude of the DDI.
-
-
Correlation Analysis: The relationship between the exposure of the investigational drug and the change in biomarker concentrations is assessed using statistical methods.[4]
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
Caption: CPI Formation and Hepatic Transport Pathway.
Caption: Decision Tree for DDI Risk Assessment Using CPI.
Comparison with Alternatives
While CPI has demonstrated significant utility, it is important to consider other potential biomarkers for OATP1B activity.
-
Coproporphyrin III (CPIII): CPIII is also a substrate of OATP1B1 and OATP1B3.[2] However, studies have shown that CPI is superior to CPIII as a biomarker for OATP1B1 inhibition, exhibiting greater sensitivity and a stronger correlation with inhibitor exposure.[4] CPIII concentrations are often lower and more variable.[4]
-
Bile Acids (e.g., GCDCA-3G): Certain conjugated bile acids, such as glycodeoxycholate 3-O-glucuronide (GCDCA-3G), have been identified as highly sensitive OATP1B1 biomarkers, in some cases outperforming CPI.[5][6] However, the handling and storage of bile acid samples require careful standardization for reliable quantification.[6]
-
Exogenous Probe Drugs (e.g., Statins): Statins like rosuvastatin and pitavastatin are well-established clinical substrates of OATP1B.[9][10] While they are valuable tools for dedicated DDI studies, the use of an endogenous biomarker like CPI offers the advantage of assessing OATP1B inhibition without the need to administer an additional drug, which can be incorporated into early-phase clinical trials.[1]
Conclusion
This compound has been robustly validated as a selective and sensitive endogenous biomarker for OATP1B-mediated DDIs.[1][11] Its performance, particularly when compared to CPIII, and its utility in early clinical development make it a valuable tool for drug development professionals.[4][12] While other biomarkers like GCDCA-3G may offer even greater sensitivity, CPI provides a reliable and practical approach for assessing OATP1B inhibition risk.[5][6] The measurement of CPI in early clinical studies is recommended to inform the need for dedicated DDI studies, thereby streamlining the drug development process.[12][13]
References
- 1. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Investigation of Coproporphyrins as Sensitive Biomarkers to Predict Mild to Strong OATP1B-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Endogenous Biomarkers to Guide OATP1B Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - OAK Open Access Archive [oak.novartis.com]
The Influence of OATP1B1 Genotype on Coproporphyrin I Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coproporphyrin I (CPI), an endogenous biomarker, has emerged as a sensitive indicator of the activity of the hepatic uptake transporter OATP1B1. Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, can significantly alter transporter function, leading to inter-individual variability in drug disposition and response. This guide provides a comprehensive comparison of the correlation between OATP1B1 genotype and plasma CPI levels, supported by experimental data and detailed methodologies, to aid in the design and interpretation of clinical studies.
Data Summary: OATP1B1 Genotype and this compound Plasma Concentrations
The following tables summarize quantitative data from clinical studies investigating the impact of SLCO1B1 genotypes on baseline plasma concentrations of this compound.
Table 1: Impact of SLCO1B1 c.521T>C Polymorphism on Plasma this compound Levels
| OATP1B1 Genotype (c.521T>C) | CPI Plasma Concentration (nM) - Study 1 (Men) | CPI Plasma Concentration (nM) - Study 2 (Men) | CPI Plasma Concentration (nM) - Study 2 (Women) |
| TT (Wild-type) | 1.07 ± 0.26 | 0.66 ± 0.11 (n=4) | 0.54 ± 0.05 (n=4) |
| TC (Heterozygous) | 1.86 | 1.08 ± 0.14 (n=3) | 0.69 ± 0.13 (n=3) |
| CC (Homozygous Variant) | - | 1.74 (n=1) | 1.37 (n=1) |
Data from a minimal physiologically-based pharmacokinetic model analysis of three independent clinical datasets.[1]
Table 2: Effect of OATP1B1 Function Haplotypes on Fasting Plasma this compound Concentration
| OATP1B1 Function Group | Associated Haplotypes | % Change in Fasting Plasma CPI vs. Normal Function |
| Poor | 5, *15 | 68% higher |
| Decreased | - | 7% higher |
| Normal | - | - |
| Increased | 14, *20 | 10% lower |
| Highly Increased | - | 23% lower |
Based on a study stratifying participants according to decreased and increased function SLCO1B1 haplotypes.[2][3]
Experimental Protocols
OATP1B1 Genotyping
A common method for determining the SLCO1B1 genotype, particularly the c.521T>C polymorphism, is through Sanger sequencing of PCR-amplified genomic DNA.[4][5][6] An optimized protocol for FFPE tissues has been established, which is also applicable to other sample types.[4][5]
Optimized DNA Extraction and PCR Protocol for Genotyping:
-
DNA Extraction: High-quality genomic DNA is extracted from the source tissue (e.g., FFPE liver tissue).[4]
-
PCR Amplification: The region of the SLCO1B1 gene containing the polymorphism of interest is amplified using PCR. The amount of template DNA is optimized for efficient amplification.[4][5]
-
Sanger Sequencing: The PCR product is then sequenced to identify the specific alleles present.[4][5]
Alternatively, real-time PCR with fluorescence resonance energy transfer (FRET) assays provides a faster method for genotyping common OATP1B1 polymorphisms like A388G and T521C.[7]
Measurement of this compound in Plasma
The quantification of CPI in human plasma is typically performed using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS).[8][9]
General UHPLC-MS/MS Protocol:
-
Sample Preparation: Plasma samples are prepared using solid-phase extraction to isolate the analytes of interest.[8]
-
Chromatographic Separation: The extracted samples are injected into a UHPLC system for separation of CPI from other plasma components.
-
Mass Spectrometric Detection: The separated CPI is then detected and quantified using a tandem mass spectrometer. This method is highly sensitive, with lower limits of quantification reported as low as 0.01 ng/mL.[10][11]
This methodology has been validated according to FDA guidelines and is suitable for use in clinical studies.[8]
Visualizing the Relationship and Workflow
The following diagrams illustrate the logical relationship between OATP1B1 genotype and CPI levels, as well as a typical experimental workflow.
Caption: OATP1B1 genotype influences transporter function, impacting CPI uptake and plasma levels.
Caption: Workflow for correlating OATP1B1 genotype with plasma CPI concentrations.
Conclusion
The plasma concentration of this compound is significantly associated with the SLCO1B1 genotype. Individuals carrying reduced-function alleles, such as the c.521C variant, consistently exhibit higher baseline levels of plasma CPI.[1][2] This strong correlation underscores the utility of CPI as an endogenous biomarker for assessing OATP1B1 activity in clinical drug development.[12] Understanding a subject's OATP1B1 genotype can aid in the interpretation of CPI data and provide valuable insights into potential drug-drug interactions and variability in drug response for OATP1B1 substrates. The methodologies for both genotyping and CPI quantification are well-established and robust, allowing for their implementation in clinical trial settings.
References
- 1. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter‐Individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotyping of the OATP1B1 c. 521 T>C Polymorphism from the Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Specimens: An Optimized Protocol [bio-protocol.org]
- 5. Genotyping of the OATP1B1 c. 521 T>C Polymorphism from the Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Specimens: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotyping of the OATP1B1 c. 521 T>C Polymorphism from the Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Specimens: an Optimized Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEA and Precursor Oxidized Methods for Coproporphyrin I Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) has emerged as a critical endogenous biomarker for assessing the activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. These transporters play a crucial role in the disposition of many drugs, and their inhibition can lead to significant drug-drug interactions (DDIs). Accurate quantification of plasma CP-I is therefore paramount in drug development and clinical pharmacology. Two primary analytical approaches are employed for this purpose: the Precursor Eliminated Analytical (PEA) method and the precursor oxidized method. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
The fundamental difference between the two methods lies in what they measure. The PEA method quantifies the endogenous, biologically active CP-I present in the sample at the time of collection. In contrast, the precursor oxidized method measures the total CP-I concentration after chemically converting its precursor, Coproporphyrinogen I (CPgen-I), to CP-I. In human plasma, the concentration of CP-I precursors can be more than ten times higher than that of CP-I itself[1]. This distinction has significant implications for the interpretation of results, especially in the context of DDI studies.
Methodology Comparison
The choice between the PEA and precursor oxidized method depends on the specific research question. The PEA method is favored for assessing the direct impact of drugs on OATP1B activity, as it measures the circulating concentration of the active biomarker. The precursor oxidized method provides a measure of the total potential CP-I, which may be relevant in studies of porphyrin metabolism or in situations where the stability of CPgen-I is a concern.
Precursor Eliminated Analytical (PEA) Method
The PEA method aims to accurately quantify the endogenous levels of CP-I while preventing the artificial conversion of its precursors during sample handling and analysis. This is typically achieved through rapid sample processing, protection from light, and the use of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Precursor Oxidized Method
The precursor oxidized method intentionally converts all CP-I precursors, primarily CPgen-I, into CP-I through a chemical oxidation step prior to analysis. This allows for the measurement of the total CP-I pool.
Quantitative Data Summary
The following tables summarize key quantitative parameters for both the PEA and precursor oxidized methods based on available literature.
Table 1: Comparison of Plasma this compound Concentrations by PEA and Precursor Oxidized Methods in Healthy Humans [1]
| Analytical Method | Mean CP-I Concentration (ng/mL) | Analyte Measured |
| PEA Method | 0.0440 | Endogenous CP-I |
| Precursor Oxidized Method | 0.586 (calculated as CP-I + precursor) | Total CP-I (after oxidation) |
Table 2: Pharmacokinetic Parameters of Rifampicin Inhibition on this compound and its Precursor in Monkeys [1]
| Analyte | Apparent Inhibition Constant (Ki) of Rifampicin (μg/mL) | Contribution of OATP1Bs to Systemic Elimination |
| This compound (PEA Method) | 0.215–0.319 | ~1 |
| This compound Precursor | 0.686–1.19 | 0.902–0.923 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and accuracy of results. Below are representative protocols for both the PEA and precursor oxidized methods.
Protocol 1: PEA Method for this compound Analysis in Human Plasma by LC-MS/MS
This protocol is a standard approach for the sensitive and specific quantification of endogenous CP-I.
1. Sample Handling and Preparation:
-
Collect whole blood in K2EDTA tubes and protect from light immediately.
-
Centrifuge at 1,300 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice in the dark.
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C,¹⁵N-labeled CP-I).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate for analysis.
2. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate CP-I from other plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transition: Monitor the transition for CP-I (e.g., m/z 655.3 → 596.3) and its internal standard.
Protocol 2: Precursor Oxidized Method for Total this compound Analysis
This protocol includes an additional oxidation step to convert CPgen-I to CP-I.
1. Sample Handling and Preparation:
-
Follow the same initial sample handling and protein precipitation steps as in the PEA method.
2. Oxidation Step:
-
To the supernatant from the protein precipitation step, add a suitable oxidizing agent. While specific proprietary reagents may be used, a common approach is exposure to a mild oxidant under controlled conditions.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to ensure complete oxidation of CPgen-I to CP-I.
-
Quench the reaction by adding a reducing agent or by immediate injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters would be identical to those used in the PEA method.
Visualizing the Methodologies
The following diagrams illustrate the workflows of the PEA and precursor oxidized methods and their underlying principles.
Conclusion and Recommendations
The choice between the PEA and precursor oxidized methods for this compound analysis should be guided by the specific objectives of the study.
-
For the assessment of OATP1B-mediated drug-drug interactions, the PEA method is recommended. It provides a direct measure of the circulating, pharmacologically active CP-I, and studies have shown that changes in endogenous CP-I levels correlate well with the inhibition of OATP1B transporters[1].
-
The precursor oxidized method may be useful for studies focused on the overall biosynthesis and metabolism of porphyrins. By quantifying the total CP-I pool, this method can provide insights into the dynamics of CP-I production and its relationship with its precursors.
It is crucial for researchers to clearly state the method used in their publications to ensure the correct interpretation of the data. Furthermore, careful sample handling, including protection from light and prompt processing, is essential for both methods to minimize the auto-oxidation of CPgen-I and ensure data accuracy.
References
The Clinical Validation of Coproporphyrin I: A Superior Endogenous Biomarker for Predicting Drug-Drug Interactions
A comprehensive analysis of Coproporphyrin I (CP-I) as a sensitive and specific biomarker for predicting drug-drug interactions (DDIs) mediated by the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).
For researchers, scientists, and drug development professionals, the early and accurate prediction of drug-drug interactions is a critical component of ensuring drug safety and efficacy. One of the key mechanisms underlying many clinically significant DDIs is the inhibition of the hepatic uptake transporter OATP1B1. Traditionally, dedicated clinical DDI studies using probe drugs like statins have been the standard for assessing this risk. However, recent evidence has solidified the role of an endogenous biomarker, this compound (CP-I), as a reliable, sensitive, and less invasive alternative. This guide provides a detailed comparison of CP-I with other DDI prediction methods, supported by experimental data and detailed protocols.
Introduction to OATP1B1-Mediated Drug-Drug Interactions
The Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial transporter located on the sinusoidal membrane of hepatocytes. It facilitates the uptake of a wide range of endogenous compounds and xenobiotics, including many commonly prescribed drugs such as statins, from the blood into the liver for metabolism and excretion. When a co-administered drug inhibits OATP1B1, it can lead to a significant increase in the plasma concentration of OATP1B1 substrates, potentially causing adverse effects. Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of the DDI potential of new drug candidates.
This compound: An Endogenous Probe for OATP1B1 Activity
This compound (CP-I) and its isomer, Coproporphyrin III (CP-III), are byproducts of the heme biosynthesis pathway. Both are substrates of OATP1B1; however, clinical studies have consistently demonstrated that CP-I is a more sensitive and specific biomarker for OATP1B1 inhibition[1][2]. When OATP1B1 is inhibited, the hepatic uptake of CP-I is reduced, leading to a measurable increase in its plasma concentration. This change in CP-I levels serves as a direct indicator of the inhibitory potential of a co-administered drug on OATP1B1.
Comparative Performance of this compound
The clinical utility of CP-I as a DDI biomarker is best understood by comparing its performance against the traditional probe drug method, primarily using rosuvastatin (B1679574), and other potential endogenous biomarkers.
Quantitative Comparison of Biomarker Performance
The following tables summarize quantitative data from clinical studies investigating the impact of OATP1B1 inhibitors on CP-I, rosuvastatin, and other biomarkers. The data is presented as the ratio of the area under the plasma concentration-time curve (AUC) or the maximum plasma concentration (Cmax) in the presence of an inhibitor compared to baseline.
Table 1: Impact of Rifampicin (B610482) (a strong OATP1B1 inhibitor) on Biomarker Exposure
| Biomarker/Probe Drug | Inhibitor | Inhibitor Dose | Biomarker/Probe Drug AUC Ratio (Inhibitor/Baseline) | Biomarker/Probe Drug Cmax Ratio (Inhibitor/Baseline) | Reference |
| This compound | Rifampicin | 600 mg | 4.0 | 5.7 | [3] |
| Rosuvastatin | Rifampicin | 600 mg | 5.0 | 13.2 | [3] |
| Coproporphyrin III | Rifampicin | 600 mg | 3.3 | 5.4 | [3] |
| Tetradecanedioate (TDA) | Rifampicin | 600 mg | ~2.2 - 3.2 | ~2.2 - 3.2 | [4] |
| Hexadecanedioate (HDA) | Rifampicin | 600 mg | ~2.2 - 3.2 | ~2.2 - 3.2 | [4] |
Table 2: Impact of Glecaprevir (B607649)/Pibrentasvir (OATP1B1 inhibitors) on Biomarker Exposure
| Biomarker | Inhibitor | Inhibitor Dose | Biomarker AUC Ratio (Inhibitor/Baseline) | Biomarker Cmax Ratio (Inhibitor/Baseline) | Reference |
| This compound | Glecaprevir/Pibrentasvir | 300 mg/120 mg | Increased with increasing glecaprevir exposure | Increased with increasing glecaprevir exposure | [1][2] |
| Coproporphyrin III | Glecaprevir/Pibrentasvir | 300 mg/120 mg | No significant correlation with glecaprevir exposure | Modest correlation with glecaprevir exposure | [1][2] |
Key Observations from the Data:
-
The magnitude of the increase in CP-I exposure in the presence of the strong OATP1B1 inhibitor rifampicin is comparable to that of the probe drug rosuvastatin[3].
-
CP-I demonstrates superior sensitivity compared to CP-III in detecting OATP1B1 inhibition by glecaprevir/pibrentasvir, with changes in CP-I correlating well with inhibitor exposure[1][2].
-
Other potential biomarkers like TDA and HDA also show an increase in the presence of rifampicin, but the current body of evidence for their clinical validation is less extensive than for CP-I[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable assessment of DDI potential. Below are outlines of key experimental protocols.
Clinical Study Protocol for Assessing OATP1B1 Inhibition
A typical clinical DDI study involving an investigational drug and an OATP1B1 probe (either a probe drug or an endogenous biomarker) follows a crossover design.
Study Design:
-
Participants: Healthy volunteers.
-
Design: A randomized, open-label, crossover study with washout periods between phases.
-
Phases:
-
Baseline Phase: Administration of a placebo or no treatment to establish baseline pharmacokinetic profiles of the endogenous biomarker (e.g., CP-I).
-
Inhibitor Phase: Administration of the investigational drug (the potential inhibitor).
-
Probe Drug Phase (if applicable): Administration of a probe drug (e.g., rosuvastatin) alone.
-
Interaction Phase: Co-administration of the investigational drug and the probe drug.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration to determine the plasma concentrations of the biomarker, probe drug, and the investigational drug.
Example: Rifampicin-Rosuvastatin DDI Study Protocol
-
Screening and Enrollment: Healthy male and female subjects are screened for eligibility based on inclusion and exclusion criteria.
-
Treatment Period 1 (Rosuvastatin alone): Subjects receive a single oral dose of rosuvastatin (e.g., 10 mg). Blood samples are collected at pre-dose and at various time points up to 72 hours post-dose.
-
Washout Period: A washout period of at least 7 days.
-
Treatment Period 2 (Rifampicin and Rosuvastatin): Subjects receive a single oral dose of rifampicin (e.g., 600 mg) followed by a single oral dose of rosuvastatin (e.g., 10 mg) one hour later. Blood samples are collected at the same time points as in Period 1.
-
Bioanalysis: Plasma samples are analyzed for rosuvastatin concentrations.
Bioanalytical Method for Plasma this compound Quantification
The accurate measurement of CP-I in plasma is essential for its clinical validation. The standard method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Sample Preparation:
-
Plasma Collection: Collect whole blood in K2EDTA tubes and centrifuge to separate plasma.
-
Solid-Phase Extraction (SPE):
-
Precondition an SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute CP-I from the cartridge with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient mobile phase to separate CP-I from other plasma components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection of CP-I and its stable isotope-labeled internal standard.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in OATP1B1-mediated DDIs and the experimental workflows for their assessment.
Caption: OATP1B1-mediated drug-drug interaction pathway.
Caption: Clinical DDI study experimental workflow.
Conclusion: The Future of DDI Prediction
The clinical validation of this compound represents a significant advancement in the field of drug development and personalized medicine. Its use as an endogenous biomarker offers a more efficient, less invasive, and highly informative method for assessing the risk of OATP1B1-mediated drug-drug interactions. By incorporating CP-I measurements into early-phase clinical trials, researchers can gain crucial insights into a new drug's DDI potential, leading to more informed decision-making and ultimately contributing to the development of safer and more effective medicines. The robust correlation of CP-I levels with the exposure of known OATP1B1 inhibitors, coupled with its superior performance compared to other biomarkers, positions CP-I as the new gold standard for predicting these clinically important interactions.
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
The Precision of Coproporphyrin I in Assessing OATP1B Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of drug-drug interactions (DDIs) involving the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B (OATP1B) is paramount. Coproporphyrin I (CPI), an endogenous biomarker, has emerged as a highly sensitive and specific tool for this purpose. This guide provides a comprehensive comparison of CPI with other potential biomarkers, supported by experimental data, to inform the selection of the most appropriate tools for OATP1B inhibition studies.
This compound has demonstrated superiority over its isomer, coproporphyrin III (CPIII), as a more sensitive and specific biomarker for OATP1B activity.[1][2][3] Clinical studies have consistently shown that plasma concentrations of CPI increase in a dose-dependent manner following the administration of OATP1B inhibitors.[4] This response is more pronounced and correlates better with the inhibition of OATP1B-mediated transport compared to CPIII. Furthermore, while other biomarkers like glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) have shown promise and may even exhibit greater sensitivity in certain contexts, CPI remains a robust and widely validated biomarker for assessing the risk of OATP1B-mediated DDIs.[1][2][3]
Comparative Performance of OATP1B Biomarkers
The selection of an appropriate biomarker is critical for the accurate prediction of clinical OATP1B inhibition. The following tables summarize the performance of CPI in comparison to CPIII and other potential biomarkers based on data from clinical and preclinical studies.
Table 1: Performance of Endogenous Biomarkers in Detecting Poor OATP1B1 Function
| Biomarker | AUPRC (95% CI) | AUROC (95% CI) |
| This compound (CPI) | 0.388 (0.197, 0.689) | 0.888 (0.851, 0.919) |
| Coproporphyrin III (CPIII) | 0.0798 (0.0485, 0.203) | 0.731 (0.682, 0.776) |
| GCDCA-3G | 0.777 | 0.988 |
AUPRC: Area Under the Precision-Recall Curve; AUROC: Area Under the Receiver Operating Characteristic Curve. A higher value indicates better performance. Data from a study in 356 healthy Finnish volunteers.[1][2][3]
Table 2: Impact of OATP1B Inhibitors on Plasma Coproporphyrin Levels
| Inhibitor | Biomarker | Fold-Increase in AUC | Fold-Increase in Cmax |
| Glecaprevir/Pibrentasvir | CPI | Increased with increasing GLE exposure | Increased with increasing GLE exposure |
| CPIII | No correlation | Modest correlation | |
| Cyclosporin A | CPI | 2.6 | 3.3 |
| CPIII | 5.2 | 6.9 | |
| Rifampicin | CPI | 2.7 | - |
| CPIII | 3.6 | - |
AUC: Area Under the Curve; Cmax: Maximum Concentration. Data from various clinical and preclinical studies.[4][5][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the OATP1B-mediated transport pathway and a typical workflow for assessing OATP1B inhibition using CPI.
Caption: OATP1B transporter mediates the uptake of substrates, including CPI, from the blood into hepatocytes. Inhibitory drugs block this process, leading to increased plasma concentrations of the substrates.
Caption: A typical workflow for evaluating OATP1B inhibition, from initial in vitro screening to clinical assessment using CPI as a biomarker and final risk assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for the assessment of OATP1B inhibition.
In Vitro OATP1B1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against OATP1B1-mediated transport.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing the OATP1B1 transporter are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Inhibition Assay:
-
Cells are washed with a pre-warmed buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (inhibitor) for a specified time (e.g., 10-30 minutes) at 37°C.[7][8]
-
A solution containing a probe substrate (e.g., radiolabeled estradiol-17β-glucuronide or a fluorescent substrate) and the test compound is added to initiate the uptake reaction.
-
Uptake is stopped after a short incubation period (e.g., 2-5 minutes) by washing the cells with ice-cold buffer.
-
-
Quantification:
-
Cells are lysed, and the intracellular concentration of the probe substrate is determined using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.[9]
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of CPI in human plasma samples.
-
Sample Preparation:
-
Plasma samples (typically 50-100 µL) are thawed on ice.
-
An internal standard (e.g., stable isotope-labeled CPI) is added to each sample.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[10][11]
-
-
LC-MS/MS Analysis:
-
The supernatant from the protein precipitation step or the eluate from SPE is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate CPI from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.[10]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for CPI and its internal standard.[10]
-
-
Data Analysis: The concentration of CPI in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Conclusion
This compound has been robustly validated as a sensitive and specific endogenous biomarker for assessing OATP1B inhibition. Its performance, particularly when compared to CPIII, makes it a valuable tool in drug development to de-risk compounds for potential DDIs. While other biomarkers like GCDCA-3G may offer even higher sensitivity, CPI provides a well-established and reliable method for predicting the clinical relevance of OATP1B-mediated drug interactions. The use of standardized and validated experimental protocols, such as those outlined in this guide, is essential for generating high-quality data to support regulatory submissions and ensure patient safety.
References
- 1. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Correlation Between In Vitro Inhibition of OATP1B1 and In Vivo Changes in Coproporphyrin I: A Comparative Guide
An essential aspect of drug development is the assessment of potential drug-drug interactions (DDIs), with a particular focus on the inhibition of hepatic uptake transporters like the Organic Anion Transporting Polypeptide 1B1 (OATP1B1). Inhibition of OATP1B1 can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. Coproporphyrin I (CP-I), an endogenous substance, has emerged as a sensitive and specific biomarker for OATP1B1 activity. This guide provides a comprehensive comparison of in vitro OATP1B1 inhibition data with in vivo changes in CP-I levels, supported by experimental data and detailed methodologies to aid researchers in predicting clinical DDIs.
Data Presentation: In Vitro vs. In Vivo Correlation
The relationship between the in vitro inhibitory potency of a drug on OATP1B1 and the observed changes in CP-I plasma concentrations in vivo is a critical aspect of DDI risk assessment. The following tables summarize quantitative data from various studies, comparing in vitro inhibition constants (IC50 or Ki) with in vivo alterations in CP-I area under the curve (AUC) or maximum concentration (Cmax).
Table 1: In Vitro OATP1B1 Inhibition and Corresponding In Vivo Fold-Change in this compound AUC
| Inhibitor | In Vitro IC50/Ki (µM) | In Vivo CP-I AUC Ratio (with inhibitor / without inhibitor) | Species | Reference |
| Glecaprevir | 0.017 (IC50) | Increased with GLE exposure | Human | [1] |
| Pibrentasvir | 1.3 (IC50) | Modest correlation with CP-I Cmax | Human | [1] |
| Cyclosporin A | - | 2.6 | Cynomolgus Monkey | [2] |
| Rifampicin | 0.30 (IC50) | 2.7 | Cynomolgus Monkey | [2][3] |
Table 2: In Vitro OATP1B1 Inhibition and Corresponding In Vivo Fold-Change in this compound Cmax
| Inhibitor | In Vitro IC50/Ki (µM) | In Vivo CP-I Cmax Ratio (with inhibitor / without inhibitor) | Species | Reference |
| Glecaprevir | 0.017 (IC50) | Significant correlation with GLE Cmax (R² = 0.65) | Human | [1][4] |
| Pibrentasvir | 1.3 (IC50) | Modest correlation with PIB Cmax | Human | [1] |
| Nilotinib | 1.0 ± 0.5 (IC50) | - | - | [5] |
| Tivozanib | 4.0 ± 2.0 (IC50) | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key in vitro and in vivo experiments.
In Vitro OATP1B1 Inhibition Assay
This assay is designed to determine the concentration-dependent inhibition of a test compound on OATP1B1-mediated uptake of a probe substrate, such as CP-I.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing the OATP1B1 transporter are commonly used.[2][6][7]
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Inhibition Assay:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are then pre-incubated for a specified time (e.g., 15-30 minutes) with varying concentrations of the inhibitor compound.[8]
-
A solution containing a specific concentration of the OATP1B1 probe substrate (e.g., radiolabeled estradiol-17β-D-glucuronide or fluorescent CP-I) is added, and incubation continues for a short period (e.g., 5 minutes) to measure the initial uptake rate.[8]
-
The uptake is stopped by adding ice-cold buffer and washing the cells multiple times.
-
The cells are lysed, and the amount of substrate taken up is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Control experiments are performed using mock-transfected cells (not expressing OATP1B1) to determine non-specific uptake.
3. Data Analysis:
-
The OATP1B1-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells.
-
The percentage of inhibition at each inhibitor concentration is determined relative to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of OATP1B1 activity) is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Clinical Study for CP-I Monitoring
This protocol outlines a typical clinical study design to assess the effect of an investigational drug on the pharmacokinetics of the endogenous biomarker CP-I.
1. Study Population:
-
Healthy adult volunteers are recruited for the study.
-
Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
2. Study Design:
-
A crossover or parallel-group design can be employed.
-
In a crossover design, each subject receives the investigational drug and a placebo or vehicle in separate periods, with a washout phase in between.
-
Baseline (pre-dose) blood samples are collected to determine endogenous CP-I levels.
3. Dosing and Sample Collection:
-
Subjects are administered a single dose or multiple doses of the investigational drug.
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the pharmacokinetic profile of CP-I.[4]
-
Plasma is separated from the blood samples and stored frozen until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of CP-I are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Stable isotope-labeled CP-I is used as an internal standard.
5. Pharmacokinetic Analysis:
-
The primary pharmacokinetic parameters for CP-I, including AUC and Cmax, are calculated for each treatment period using non-compartmental analysis.
-
The geometric mean ratios of AUC and Cmax for CP-I with and without the investigational drug are determined to assess the magnitude of the DDI.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in vitro to in vivo correlation of CP-I for OATP1B1 inhibition.
Caption: OATP1B1-mediated uptake of CP-I and its inhibition.
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B‐Mediated Drug–Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in silico strategies to identify OATP1B1 inhibitors and predict clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of OATP1B1 by tyrosine kinase inhibitors: in vitro–in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Coproporphyrin I
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Coproporphyrin I, including operational procedures and disposal plans.
This compound is a tetrapyrrole compound that is a dead-end product of heme synthesis.[1] Altered levels of coproporphyrins can be indicative of certain medical conditions.[1] In a laboratory setting, it is typically a solid substance. Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[2] All personnel must wear the specified equipment when handling this compound. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[2]
| Protection Area | Required Equipment | Specifications and Guidelines |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to appropriate government standards such as EN 166 (EU) or NIOSH (US).[2][3] Face shields offer a fuller range of protection against splashes to the face and eyes.[4][5] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves at all times. Nitrile gloves are a common choice as they are resistant to a variety of chemicals.[6] Gloves must be inspected for integrity before each use.[2] |
| Body Protection | Lab coat or impervious clothing | A clean, buttoned lab coat should always be worn to act as a barrier between you and the hazardous material.[5] For larger quantities or where splashing is likely, chemical-resistant clothing may be necessary.[2] |
| Respiratory Protection | N95 dust mask or approved respirator | Use in cases of insufficient ventilation, when dust formation is possible, or when airborne exposure limits may be exceeded.[2] |
Standard Operating Procedure for Handling
Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound before beginning any work.[2]
-
Ensure all required PPE is available and in good condition.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][3]
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the compound.[2]
Storage:
-
Store this compound at room temperature.[7]
-
Keep the container tightly closed in a well-ventilated place.[2]
Emergency Procedures
In the event of a spill or personal exposure, immediate action is necessary.
Spill Cleanup:
-
Evacuate personnel from the immediate area.[3]
-
Wear appropriate PPE before attempting cleanup.[3]
-
Prevent further leakage if it is safe to do so.[3]
-
Cover the spill with a non-combustible absorbent material.
-
Collect the material into a suitable, sealed container for disposal.[2]
-
Thoroughly wash the spill area.
Personal Exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation occurs.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Caption: Emergency workflow for spills and personal exposure.
Disposal Plan
Contaminated materials and unused this compound should be treated as chemical waste.
-
Solid Waste: Unused this compound and grossly contaminated materials (e.g., from a spill cleanup) should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE that are contaminated during chemical procedures should be disposed of as chemical waste.[9]
-
Labware: Contaminated glassware and plastic labware should also be disposed of as chemical waste.[9] Do not mix with biohazardous waste unless it is also contaminated with biological agents.[10]
All waste should be collected in appropriately labeled, sealed containers for disposal by a certified hazardous waste management service.
Caption: Workflow for the safe handling of this compound.
References
- 1. Showing Compound this compound (FDB022159) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pppmag.com [pppmag.com]
- 5. uab.edu [uab.edu]
- 6. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 7. This compound dihydrochloride | [frontierspecialtychemicals.com]
- 8. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
